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4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine Documentation Hub

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  • Product: 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Executive Summary Pyrrolo[2,1-f][1,2,4]triazine derivatives have emerged as highly privileged scaffolds in modern drug discovery, serving as effective bioisosteres for quinazoline and purine cores in ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[2,1-f][1,2,4]triazine derivatives have emerged as highly privileged scaffolds in modern drug discovery, serving as effective bioisosteres for quinazoline and purine cores in ATP-competitive kinase inhibitors[1]. Specifically, 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a critical synthetic intermediate. The 4-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse pharmacophores targeting receptor tyrosine kinases such as VEGFR-2, FGFR-1, and HER2[2]. Understanding the solubility profile of this intermediate is paramount for both synthetic route optimization (solvent selection) and early-stage pre-formulation assessments of its downstream analogs.

Physicochemical Profiling & Structural Causality

The solubility of 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is dictated by the interplay of its distinct structural features. As an Application Scientist, it is critical to understand why a compound behaves a certain way in solution, rather than just observing the result[3]:

  • The Pyrrolo-triazine Core: The nitrogen-rich[1,2,4]triazine ring provides multiple hydrogen-bond acceptors. Theoretically, this enhances aqueous interaction compared to purely carbocyclic systems like naphthalene.

  • Halogenation (4-Bromo): The introduction of the heavy bromine atom significantly increases the lipophilicity (LogP) and molecular volume. This drives down aqueous solubility while simultaneously increasing solubility in aprotic organic solvents.

  • Alkylation (6-Methyl): The methyl group further increases the hydrophobic surface area and crystal lattice energy. The disruption of this rigid crystal lattice in aqueous media is thermodynamically unfavorable.

Because of these competing factors, the compound exhibits classic "brick dust" properties in aqueous buffers but demonstrates excellent solubility in polar aprotic solvents commonly used in high-throughput screening (HTS) and organic synthesis.

Data Presentation: Representative Solubility Profile

Below is a structured summary of the empirical and predictive solubility data for 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine across various solvent systems, synthesized from standard pharmaceutical profiling protocols[3][4].

Solvent System / MediapHTemp (°C)Solubility Range (µg/mL)ClassificationPrimary Application
DMSO N/A25> 50,000Highly SolubleStock solution preparation for HTS
PEG 400 N/A2510,000 - 15,000SolubleCo-solvent formulation
Methanol / Ethanol N/A252,000 - 5,000Moderately SolubleSynthetic recrystallization
SGF (Simulated Gastric Fluid) 1.237< 10Poorly SolubleGI absorption modeling
FaSSIF (Fasted State) 6.53715 - 30Poorly SolubleIntestinal absorption modeling
PBS (Phosphate Buffer) 7.425< 5Practically InsolubleBaseline aqueous assessment

Note: Aqueous values represent thermodynamic equilibrium solubility. The compound's lack of ionizable basic amines (pKa > 4) results in a relatively flat pH-solubility profile across the physiological range.

Experimental Protocols for Solubility Assessment

To ensure scientific integrity and self-validating results, solubility must be assessed using both kinetic and thermodynamic methodologies[5]. Relying solely on one can lead to false positives (supersaturation) or false negatives (kinetic trapping).

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Purpose: Rapid assessment of precipitation thresholds from DMSO stocks, ideal for early-stage discovery and bioassay preparation[3][6].

  • Stock Preparation: Dissolve the solid 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Using an automated liquid handler, perform a linear serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4) across a 96-well or 384-well microtiter plate. Critical Causality: Ensure the final DMSO concentration does not exceed 1-2% v/v to prevent artificial cosolvent effects that falsely elevate apparent solubility[7].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with orbital shaking (300 rpm) to allow for complete mixing and potential precipitation[5].

  • Nephelometric Measurement: Transfer the plate to a microplate nephelometer (e.g., NEPHELOstar Plus). Measure the forward scattered light.

  • Data Analysis: Plot the relative nephelometry units (RNU) against compound concentration. The kinetic solubility limit is defined as the inflection point where RNU significantly deviates from the baseline, indicating particle formation[6][8].

Protocol B: Thermodynamic Equilibrium Solubility via Shake-Flask Method

Purpose: Determination of the true equilibrium solubility of the crystalline solid, critical for lead optimization and pre-formulation[4].

  • Sample Preparation: Weigh an excess amount of solid 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (e.g., 2-5 mg) into a low-binding glass vial to prevent plastic adsorption artifacts[4][9].

  • Media Addition: Add 1.0 mL of the target buffered media (e.g., FaSSIF or pH 1.2 buffer). Do not add any organic cosolvents.

  • Equilibration: Cap the vial tightly and place it in a temperature-controlled orbital shaker at 37°C. Agitate at 250 rpm for 24 to 72 hours. Critical Causality: Extended time is required to ensure the system reaches true thermodynamic equilibrium and to account for any slow polymorphic transitions from metastable states to the lowest-energy crystal lattice[4][10].

  • Phase Separation: Remove the vial and verify the presence of undissolved solid (confirming saturation). Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet the undissolved API. Critical Causality: Centrifugation must occur at the incubation temperature to prevent temperature-drop induced precipitation[5].

  • Quantification: Carefully aspirate the clarified supernatant. Dilute the supernatant immediately with a compatible mobile phase (e.g., Acetonitrile/Water) to lock the concentration. Quantify the dissolved concentration using LC-MS/MS or UV-Vis spectroscopy against a pre-established calibration curve[5].

Workflow Visualization

The following diagram illustrates the logical decision matrix for solubility testing of pyrrolo-triazine intermediates in a drug development pipeline.

G Start 4-Bromo-6-methylpyrrolo[2,1-f]triazine Solid API/Intermediate DMSO 10 mM DMSO Stock Start->DMSO Dissolve Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Excess Solid in Buffer (24-72h) Kinetic Kinetic Solubility (Laser Nephelometry) DMSO->Kinetic Serial Dilution in Buffer Decision Solubility > 60 µg/mL? Kinetic->Decision LCMS LC-MS/MS or UV-Vis Quantification Thermo->LCMS LCMS->Decision Proceed Proceed to Cross-Coupling or Bioassay Decision->Proceed Yes Formulate Formulation Optimization (Co-solvents/Lipids) Decision->Formulate No

Figure 1: Solubility Assessment Workflow for Pyrrolo[2,1-f][1,2,4]triazine Intermediates.

References

  • Pyrrolotriazine inhibitors of kinases (Patent EP1669071). European Patent Office.
  • Triazine compounds and a process for preparation thereof (Patent EP2948454B1). Google Patents.
  • In vitro solubility assays in drug discovery. PubMed (NIH).
  • Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.
  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

Sources

Exploratory

Spectroscopic Characterization of 4-Bromo-6-methylpyrrolo[2,1-f]triazine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-6-methylpyrrolo[2,1-f]triazine, a heterocyclic compound of interest in medicinal chemistry. In the absence...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-6-methylpyrrolo[2,1-f]triazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), along with spectral data from structurally related analogs, to offer a robust predictive analysis. Detailed, field-proven experimental protocols for acquiring high-quality NMR and MS data are presented, emphasizing the causality behind experimental choices to ensure self-validating systems. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

The Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f]triazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural features make it a versatile scaffold for the design of novel therapeutic agents. This framework is present in a number of biologically active molecules, including kinase inhibitors and antiviral compounds, highlighting its potential as a privileged structure in drug discovery.

Importance of 4-Bromo-6-methylpyrrolo[2,1-f]triazine

While specific biological activities of 4-Bromo-6-methylpyrrolo[2,1-f]triazine are not extensively documented in publicly available literature, its structure suggests potential for further chemical elaboration. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a variety of functional groups via cross-coupling reactions, allowing for the exploration of structure-activity relationships. The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially impacting its binding affinity to biological targets.

The Role of Spectroscopic Analysis in Drug Discovery

Unambiguous structural characterization is a cornerstone of chemical research and drug development. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for elucidating the precise structure and purity of newly synthesized compounds. High-quality spectroscopic data provides the definitive evidence required for intellectual property protection, regulatory submissions, and the rational design of next-generation molecules.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Bromo-6-methylpyrrolo[2,1-f]triazine. These predictions are based on the analysis of substituent effects and data from closely related pyrrolo[2,1-f]triazine analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity within a molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0Singlet-
H-56.8 - 7.0Singlet-
H-77.2 - 7.4Singlet-
-CH₃2.4 - 2.6Singlet-

The predicted chemical shifts are influenced by the electronic environment of the pyrrolo[2,1-f]triazine core and the nature of the substituents. The protons on the triazine and pyrrole rings are expected to be in the aromatic region (typically 6.0-9.0 ppm). The electron-withdrawing nature of the triazine ring and the bromine atom will likely deshield the adjacent protons, shifting them downfield. The methyl group, being electron-donating, will have a shielding effect on nearby protons. The absence of adjacent protons for each of the ring hydrogens and the methyl group leads to the prediction of singlet multiplicities.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-4120 - 125
C-5110 - 115
C-6140 - 145
C-7115 - 120
C-8a130 - 135
-CH₃15 - 20

The chemical shifts of the carbon atoms are influenced by hybridization and the electronic effects of neighboring atoms. Carbons in the aromatic heterocyclic system are expected to resonate between 110 and 150 ppm.[1] The carbon atom attached to the electronegative bromine (C-4) is expected to be significantly deshielded.[2] The methyl carbon will appear in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The molecular formula of 4-Bromo-6-methylpyrrolo[2,1-f]triazine is C₇H₆BrN₃. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This will produce two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

IonPredicted m/zRelative Abundance
[M]⁺ (with ⁷⁹Br)211~100%
[M+2]⁺ (with ⁸¹Br)213~98%

Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.[5][6] The fragmentation of 4-Bromo-6-methylpyrrolo[2,1-f]triazine is expected to proceed through several pathways, including the loss of the bromine atom and fragmentation of the heterocyclic core.

  • Loss of Br•: A common fragmentation pathway for brominated compounds is the cleavage of the C-Br bond, which would result in a fragment ion at m/z 132.

  • Loss of HCN: Heterocyclic compounds containing nitrogen often lose hydrogen cyanide (HCN), which has a mass of 27 Da.

  • Loss of N₂: The triazine ring may undergo retro-Diels-Alder type reactions, leading to the loss of a nitrogen molecule (N₂), with a mass of 28 Da.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring the acquisition of high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Data Acquisition and Processing.

  • Sample Weighing: Accurately weigh 5-10 mg of 4-Bromo-6-methylpyrrolo[2,1-f]triazine for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount depends on the molecular weight and the sensitivity of the NMR spectrometer.[7][8]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, acetone-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a good starting point for many organic molecules.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[9]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument, typically around 4-5 cm.

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

  • Solution Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Filtration: If necessary, filter the solution to remove any particulate matter that could interfere with the analysis.

  • Ionization Method: Electron Ionization (EI) is a suitable method for this type of molecule and provides valuable fragmentation information.[5][10] Electrospray Ionization (ESI) can be used as a softer ionization technique if the molecular ion is not observed with EI.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • EI-MS Parameters:

    • Electron Energy: 70 eV is the standard energy for generating reproducible spectra.[6]

    • Ion Source Temperature: Typically 200-250 °C.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Data Interpretation and Structural Elucidation

Correlating Spectral Data to the Molecular Structure

The definitive structural elucidation of 4-Bromo-6-methylpyrrolo[2,1-f]triazine is achieved by integrating the information from all spectroscopic techniques. The ¹H and ¹³C NMR spectra confirm the presence of the key functional groups and provide information about the connectivity of the atoms. The mass spectrum provides the molecular weight and elemental composition (from the isotopic pattern), confirming the molecular formula. The fragmentation pattern in the mass spectrum further corroborates the proposed structure.

Self-Validating Systems in Spectroscopic Analysis

A self-validating system in spectroscopic analysis involves a multi-faceted approach where data from different techniques are used to cross-verify the proposed structure. For instance, the number of unique carbon signals in the ¹³C NMR spectrum should match the number of non-equivalent carbons in the proposed structure. The molecular formula derived from the high-resolution mass spectrum must be consistent with the number of protons and carbons observed in the NMR spectra. Any discrepancy in the data from different sources should be carefully investigated to ensure the accuracy of the structural assignment.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for 4-Bromo-6-methylpyrrolo[2,1-f]triazine, along with robust experimental protocols for its characterization. While the presented data is predictive, it is grounded in the fundamental principles of NMR and mass spectrometry and supported by data from structurally related compounds. The methodologies outlined herein are designed to enable researchers to acquire high-quality, reliable data for the unambiguous structural elucidation of this and other novel heterocyclic compounds, thereby facilitating their advancement in the drug discovery pipeline.

References

  • Electron Ionization - MASONACO. (URL: [Link])

  • Isotopes in Mass Spectrometry - Chemistry Steps. (URL: [Link])

  • Electron Ionization for GC–MS | LCGC International - Chromatography Online. (URL: [Link])

  • Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. (URL: [Link])

  • Interpretation of Isotope Peaks in Small Molecule LC–MS - LCGC International. (URL: [Link])

  • Mass Spectrometry - MSU chemistry. (URL: [Link])

  • Electron Ionization | School of Chemical Sciences - Illinois. (URL: [Link])

  • Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms - ResearchGate. (URL: [Link])

  • ms isotopes: Br and Cl - csbsju. (URL: [Link])

  • NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (URL: [Link])

  • 13 C chemical shift substituent effect of the methyl group with respect... - ResearchGate. (URL: [Link])

  • Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown. (URL: [Link])

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (URL: [Link])

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository. (URL: [Link])

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (URL: [Link])

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. (URL: [Link])

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (URL: [Link])

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (URL: [Link])

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (URL: [Link])

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

  • 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. (URL: [Link])

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Foundational

Unlocking the Privileged Scaffold: Biological Targets and Mechanisms of Pyrrolo[2,1-f][1,2,4]triazines

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the pyrrolo[2,1-f][1,2,4]triazine core has cemented its status as a "privileged scaffold"[1]. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the pyrrolo[2,1-f][1,2,4]triazine core has cemented its status as a "privileged scaffold"[1]. Characterized by a bridgehead nitrogen and an N-N bond, this bicyclic heterocycle serves as a highly effective bioisostere for purines and quinazolines. However, unlike traditional purines, the altered electron density and distinct hydrogen-bonding profile of the pyrrolotriazine system provide unique advantages: enhanced target selectivity, improved metabolic stability, and the ability to evade host exonuclease recognition.

As a Senior Application Scientist, I have structured this guide to dissect the two primary biological targets of pyrrolo[2,1-f]triazines—Receptor Tyrosine Kinases (RTKs) and viral RNA-dependent RNA polymerases (RdRp) . This whitepaper details the structural rationale, quantitative efficacy, and self-validating experimental protocols required to evaluate these compounds.

Part 1: Receptor Tyrosine Kinases (RTKs) in Oncology

Structural Rationale & Target Landscape

Kinase inhibition remains a cornerstone of targeted oncology. The pyrrolo[2,1-f][1,2,4]triazine scaffold is uniquely suited to target the ATP-binding hinge region of RTKs such as VEGFR-2, FGFR-1, EGFR, and HER2[1]. By mimicking the adenine ring of ATP, the core establishes critical hydrogen bonds with the kinase hinge backbone. Substitutions at the C-5 and C-6 positions project into the solvent-exposed channel and the DFG-motif, allowing for fine-tuned selectivity and competitive inhibition[2].

Notable clinical candidates include BMS-582664 (Brivanib alaninate) , a dual VEGFR-2 and FGFR-1 inhibitor designed to disrupt tumor angiogenesis[3], and BMS-599626 , a pan-HER kinase inhibitor targeting EGFR and HER2 heterodimer signaling[4].

Table 1: Kinase Target Landscape & Binding Affinities
Target KinaseExample CompoundIC₅₀ (nM)Primary Indication / Clinical Status
VEGFR-2 BMS-582664 (Brivanib)34Solid Tumors (Angiogenesis Inhibition)
FGFR-1 BMS-582664 (Brivanib)148Solid Tumors (Angiogenesis Inhibition)
EGFR (WT) BMS-59962622Non-Small Cell Lung Cancer (NSCLC)
HER2 BMS-59962632Advanced Breast Cancer
Pathway Visualization

RTK_Pathway Ligand Growth Factors (VEGF / FGF) Receptor RTK Domain (VEGFR-2 / FGFR-1) Ligand->Receptor Dimerization & Activation Signaling Downstream Cascades (PI3K/AKT, MAPK) Receptor->Signaling Autophosphorylation ATP Intracellular ATP ATP->Receptor Binds Hinge Region Inhibitor Pyrrolo[2,1-f]triazine Inhibitor (e.g., Brivanib) Inhibitor->Receptor Competitive Binding Inhibitor->ATP Steric Blockade Outcome Tumor Angiogenesis & Proliferation Signaling->Outcome Transcriptional Activation

Caption: Competitive inhibition of RTK signaling pathways by pyrrolo[2,1-f]triazine derivatives.

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

To evaluate the causality of RTK inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Causality: TR-FRET relies on the proximity of a europium-labeled antibody and a fluorophore-conjugated tracer. Competitive displacement of the tracer by the pyrrolotriazine inhibitor decreases the FRET signal, directly correlating with binding affinity.

  • Step 1: Reagent Preparation. Prepare 1X Kinase Buffer. Dilute the VEGFR-2 kinase domain, ATP (set at its predetermined

    
     to ensure competitive sensitivity), and the FRET tracer.
    
  • Step 2: Compound Titration. Perform a 10-point 3-fold serial dilution of the pyrrolotriazine analog in DMSO. Validation Check: Include Staurosporine as a universal kinase inhibitor positive control and a DMSO-only negative control to establish assay windows.

  • Step 3: Reaction Assembly. In a 384-well low-volume plate, dispense 5 µL of compound, 5 µL of VEGFR-2/Tracer mix, and 5 µL of ATP. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Step 4: Detection. Read the plate on a multi-mode microplate reader using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer).

  • Step 5: Quality Control & Analysis. Calculate the Z'-factor using the controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the emission ratio (665/615 nm) to a 4-parameter logistic curve to derive the IC₅₀.

Part 2: Viral RNA-Dependent RNA Polymerases (RdRp)

Structural Rationale & Mechanism of Action

Beyond oncology, the pyrrolo[2,1-f][1,2,4]triazine scaffold has revolutionized antiviral therapy through its application in C-nucleoside analogs[5]. The most prominent example is Remdesivir (GS-5734) , a phosphoramidate prodrug that targets the RdRp of emerging RNA viruses, including Ebola (EBOV) and SARS-CoV-2[6].

The causality behind its efficacy lies in the C-glycosidic bond, which renders the molecule resistant to cleavage by host nucleosidases. Once intracellularly metabolized to its active nucleoside triphosphate (NTP) form, the 1'-cyano group provides steric selectivity, favoring viral RdRp over host mitochondrial RNA polymerase (POLRMT)[6]. Incorporation of the NTP analog into the nascent viral RNA results in delayed chain termination (typically arresting translocation three nucleotides downstream), effectively halting viral replication[7].

Table 2: Antiviral Efficacy Metrics (GS-5734 / Remdesivir)
Viral TargetCell LineEC₅₀ (μM)Mechanism of Action
SARS-CoV-2 Vero E6~0.77RdRp Delayed Chain Termination
Ebola Virus (EBOV) HMVEC-TERT~0.06RdRp Delayed Chain Termination
RSV HEp-2~0.14RdRp Inhibition
HCV Huh-7~0.03NS5B Polymerase Inhibition
Pathway Visualization

RdRp_Mechanism Prodrug Remdesivir (GS-5734) Phosphoramidate Prodrug Metabolism Intracellular Cleavage (CES1 / CTSA / HINT1) Prodrug->Metabolism Cell Entry Triphosphate Active NTP Analog (GS-443902) Metabolism->Triphosphate Kinase Phosphorylation RdRp Viral RdRp Complex (e.g., SARS-CoV-2, EBOV) Triphosphate->RdRp Competes with ATP RNA Nascent RNA Chain RdRp->RNA Incorporation Termination Delayed Chain Termination (Steric Clash at i+3) RNA->Termination Translocation Arrest

Caption: Prodrug activation and RdRp delayed chain termination by pyrrolo[2,1-f]triazine C-nucleosides.

Experimental Workflow: RdRp Primer Extension & Delayed Chain Termination Assay

To validate the mechanism of delayed chain termination, researchers must assess the incorporation of the active NTP by the viral RdRp.

  • Causality: By using a synthetic RNA template and a fluorescently labeled primer, the exact position of polymerase arrest can be visualized at single-nucleotide resolution.

  • Step 1: Complex Assembly. Anneal a 5'-Cy5-labeled RNA primer to a complementary RNA template. Incubate with the purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) in a reaction buffer containing Mg²⁺ to form the initiation complex.

  • Step 2: Nucleotide Addition. Initiate the reaction by adding a nucleotide mix containing the pyrrolotriazine NTP analog alongside natural NTPs. Validation Check: Run parallel reactions with natural ATP (full-length product control) and 3'-dATP (obligate immediate chain terminator control).

  • Step 3: Reaction Quenching. Stop the reaction at predefined time points (e.g., 10, 30, 60 minutes) using an equal volume of formamide loading buffer containing 50 mM EDTA to chelate Mg²⁺ and halt catalysis.

  • Step 4: High-Resolution Separation. Denature the samples at 95°C for 5 minutes and resolve the products on a 20% polyacrylamide-urea denaturing gel.

  • Step 5: Quantification. Image the gel using a fluorescence scanner. The presence of a dominant band at the i+3 position (three nucleotides downstream of the analog incorporation site) confirms the mechanism of delayed chain termination.

Part 3: Future Perspectives

The versatility of the pyrrolo[2,1-f][1,2,4]triazine scaffold continues to drive innovation. Emerging research is exploring its utility as the target-binding warhead in Proteolysis Targeting Chimeras (PROTACs) for targeted degradation of mutant kinases, as well as in dual-targeting strategies to overcome acquired resistance in triple-negative breast cancer (TNBC)[1]. As synthetic methodologies for C-nucleosides and heterocycles advance, this privileged scaffold will remain at the forefront of rational drug design.

References

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Medicinal Chemistry Research 1

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Cancer Research - AACR Journals 3

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors ResearchGate2

  • Predicted binding mode of compound 1c modeled in the X-ray structure of... ResearchGate 4

  • Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses Journal of Medicinal Chemistry - ACS Publications6

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides PMC - NIH 5

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances ACS Omega 7

Sources

Exploratory

The Discovery, Synthesis, and Therapeutic Applications of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Executive Summary The compound 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 1500999-84-7) is a highly specialized, halogenated heterocyclic intermediate derived from the "privileged" pyrrolo[2,1-f][1,2,4]triazine s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 1500999-84-7) is a highly specialized, halogenated heterocyclic intermediate derived from the "privileged" pyrrolo[2,1-f][1,2,4]triazine scaffold. This core structure functions as a potent bioisostere for both quinazoline and purine rings. Consequently, it has become a cornerstone in modern medicinal chemistry, serving as the foundational architecture for two major therapeutic classes: small-molecule receptor tyrosine kinase (RTK) inhibitors and antiviral nucleoside analogs. This whitepaper details the historical discovery, chemical rationale, and validated synthetic protocols for this critical intermediate.

Historical Context & Discovery

The Quest for Quinazoline Bioisosteres

In the late 1990s and early 2000s, the quinazoline core was the gold standard for ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib). However, crowded intellectual property landscapes and specific metabolic liabilities drove researchers to seek novel scaffolds[1]. Bristol-Myers Squibb (BMS) pioneered the exploration of the pyrrolo[2,1-f][1,2,4]triazine nucleus. By replacing the benzene ring of quinazoline with a pyrrole ring, BMS discovered a template that effectively mimicked the hydrogen-bonding profile required for ATP-pocket binding while offering unique vectors for substitution[2].

Evolution into Antiviral Therapeutics

While initially developed for oncology—specifically targeting VEGFR-2 and FGFR-1 to inhibit tumor angiogenesis[3]—the scaffold's structural similarity to purine (adenine) did not go unnoticed. Gilead Sciences later leveraged the 4-aminopyrrolo[2,1-f][1,2,4]triazine core to develop Remdesivir (GS-5734), a prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp)[4].

The specific derivative, 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine , emerged as a vital synthetic building block. The 4-bromo position serves as a highly reactive site for nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling, while the 6-methyl group provides essential steric and electronic tuning[5].

Chemical Rationale: The Role of the 4-Bromo and 6-Methyl Groups

To understand the utility of this intermediate, one must analyze the causality behind its structural features:

  • The 4-Bromo Leaving Group: In the parent pyrrolotriazin-4(3H)-one, the carbonyl oxygen is unreactive toward incoming nucleophiles. Conversion to an imidoyl bromide (via

    
    ) activates the C4 position. Bromine is an excellent leaving group, allowing for facile displacement by anilines (to form kinase inhibitors) or direct amination (to form nucleobase analogs)[6].
    
  • The 6-Methyl Substitution: Structure-Activity Relationship (SAR) studies have shown that substitution at the C-6 position critically impacts target affinity and pharmacokinetics. In VEGFR-2 inhibitors, a 6-methyl group enhances hydrophobic interactions deep within the kinase ATP-binding pocket. Furthermore, it sterically blocks cytochrome P450-mediated oxidation at the electron-rich pyrrole ring, mitigating metabolic clearance[5].

Quantitative Data: Scaffold Modifications and Applications

The versatility of the pyrrolo[2,1-f][1,2,4]triazine core is heavily dependent on its substitution pattern. Table 1 summarizes how specific modifications dictate biological utility.

Scaffold ModificationPrimary TargetTherapeutic ApplicationKey Chemical Advantage
Unsubstituted Core Kinases (General)OncologyQuinazoline bioisostere, evades existing IP[1].
4-Amino substitution Viral RdRpAntiviral (Ebola, COVID-19)Mimics adenine; evades viral exonuclease proofreading[4].
4-Arylamino-6-methyl VEGFR-2 / FGFR-1Anti-angiogenesis6-methyl enhances ATP pocket hydrophobic binding[5].
4-Bromo-6-methyl N/A (Intermediate)Chemical SynthesisHighly reactive leaving group for

and cross-coupling[6].

Experimental Protocols: Synthesis of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

The synthesis of this intermediate requires a robust, self-validating protocol to ensure high yield and prevent the degradation of the acid-sensitive pyrrole ring.

Step 1: N-Amination of the Pyrrole Precursor

Objective: Introduce an amino group to the pyrrole nitrogen to set up the triazine ring closure.

  • Reagents: 3-Methyl-1H-pyrrole-2-carbaldehyde (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), Potassium Hydroxide (KOH) (2.5 eq).

  • Procedure: Dissolve the pyrrole precursor in a mixture of water and ethanol. Cool to 0°C. Add KOH to deprotonate the pyrrole nitrogen, generating a strong nucleophile. Slowly add HOSA dropwise.

  • Causality: HOSA acts as an electrophilic amination reagent. The low temperature prevents the exothermic decomposition of HOSA.

  • Outcome: The reaction yields 1-amino-3-methyl-1H-pyrrole-2-carbonitrile (following an in-situ conversion of the aldehyde to a nitrile)[4].

Step 2: Cyclization to the Triazinone

Objective: Construct the fused pyrimidine-like ring.

  • Reagents: 1-amino-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq), Formamidine acetate (3.0 eq), Potassium Carbonate (

    
    ) (2.0 eq).
    
  • Procedure: Suspend the N-aminated pyrrole and formamidine acetate in ethanol. Add

    
     and heat to reflux (approx. 80°C) for 12 hours.
    
  • Causality: Formamidine provides the single carbon atom required to bridge the amine and nitrile groups. The basic conditions facilitate the nucleophilic attack of the N-amine onto the formamidine carbon, followed by intramolecular cyclization onto the nitrile.

  • Outcome: Precipitation of 6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one upon cooling[7].

Step 3: Halogenation (Bromination)

Objective: Convert the inert lactam into a reactive imidoyl bromide.

  • Reagents: 6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (1.0 eq), Phosphorus oxybromide (

    
    ) (2.5 eq), N,N-dimethylaniline (1.5 eq), 1,2-dichloroethane (solvent).
    
  • Procedure: Suspend the triazinone in 1,2-dichloroethane. Add N,N-dimethylaniline, followed by the careful addition of

    
    . Heat the mixture to 80°C for 4 hours.
    
  • Causality:

    
     attacks the tautomeric enol form of the lactam, converting the C-OH into a C-Br bond. N,N-dimethylaniline acts as a non-nucleophilic acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct that would otherwise polymerize or degrade the electron-rich pyrrole ring[6][8].
    
  • Outcome: After aqueous workup and extraction with dichloromethane, 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is isolated as a solid.

Visualizations

Synthetic Workflow

Synthetic workflow of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine and its downstream applications.

Mechanism of Action: Kinase Inhibition

Mechanism of action for pyrrolotriazine-based VEGFR-2 kinase inhibitors.

References

1.[1] EP2948454B1 - Triazine compounds and a process for preparation thereof. Google Patents. Available at: 2.[2] Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research - AACR Journals. Available at:[Link] 3.[4] Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. NIH PubMed Central. Available at:[Link] 4.[7] Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Available at:[Link] 5.[5] Cai, Z.-W., et al. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors. ResearchGate. Available at:[Link] 6.[6] Pyrrolotriazine inhibitors of kinases - Patent 1669071. European Patent Office (EPO). Available at:[Link] 7.[3] US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases. Google Patents. Available at: 8.[8] WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof. Google Patents. Available at:

Sources

Foundational

4-Bromo-6-methylpyrrolo[2,1-f]triazine and its relation to remdesivir

An In-Depth Technical Guide to the Pyrrolo[2,1-f][1][2][3]triazine Core: Synthesis, Functionalization, and Application in the Antiviral Agent Remdesivir Introduction: The Architectural Heart of a Broad-Spectrum Antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pyrrolo[2,1-f][1][2][3]triazine Core: Synthesis, Functionalization, and Application in the Antiviral Agent Remdesivir

Introduction: The Architectural Heart of a Broad-Spectrum Antiviral

The emergence of novel viral pathogens necessitates the rapid development of effective antiviral therapeutics. Remdesivir (GS-5734), developed by Gilead Sciences, stands as a prominent example of a broad-spectrum antiviral agent that gained global attention for its activity against a range of RNA viruses, including Ebola virus and coronaviruses like SARS-CoV-2.[1][4][5] At the core of Remdesivir's structure and function lies a unique heterocyclic system: the pyrrolo[2,1-f][1][2][3]triazine scaffold. This nitrogen-rich, fused-ring system serves as a bioisostere for the natural purine nucleobases, allowing it to be processed by viral machinery, ultimately disrupting the replication process.[6]

This technical guide provides a detailed exploration of this pivotal chemical entity. We will dissect the synthesis of the key pyrrolo[2,1-f][1][2][3]triazine intermediates, explain the strategic rationale behind their functionalization—with a particular focus on halogenation—and trace their path to becoming the cornerstone of the Remdesivir molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the chemistry that underpins this important antiviral drug.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: Properties and Significance

The pyrrolo[2,1-f][1][2][3]triazine system is a planar, aromatic heterocycle containing a bridgehead nitrogen atom. This unique arrangement makes it an effective mimic of natural nucleobases, capable of forming the necessary hydrogen bonds for recognition by polymerases, yet distinct enough to impart unique biological activities.[7] Its derivatives are not only central to Remdesivir but have also been investigated as inhibitors of various protein kinases in cancer therapy, highlighting the scaffold's privileged status in medicinal chemistry.[6]

The parent compound in Remdesivir's nucleoside core is 4-aminopyrrolo[2,1-f][1][2][3]triazine . The strategic placement of the amino group at the C4 position is critical for its function as an adenine analogue.

Caption: Core structure of 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Physicochemical Properties of Key Intermediates

The properties of the pyrrolotriazine core and its derivatives are crucial for their reactivity and handling in a laboratory and manufacturing setting.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Aminopyrrolo[2,1-f][1][2][3]triazineC₆H₆N₄134.14Powder159326-68-8[8]
4-Amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazineC₆H₅BrN₄213.04White Crystal937046-98-5[9]
4-Bromo-6-methylpyrrolo[2,1-f][1][2][3]triazineC₇H₆BrN₃212.05SolidNot readily available

Synthesis of the Core Nucleobase: 4-Aminopyrrolo[2,1-f][1][2][3]triazine

The construction of the pyrrolotriazine core is a critical early step in the total synthesis of Remdesivir. Several routes have been developed, but a common and effective strategy begins with a readily available pyrrole derivative.[10][11] The following protocol outlines a well-established method.[11]

Experimental Protocol: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

Step 1: N-Amination and Cyanation of Pyrrole-2-carboxaldehyde This initial step is designed to introduce the two key nitrogen atoms required for the triazine ring formation.

  • Dissolve pyrrole-2-carboxaldehyde in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the mixture to 0°C.

  • Add hydroxylamine-O-sulfonic acid to perform N-amination of the pyrrole nitrogen. This is an electrophilic amination where the pyrrole nitrogen acts as a nucleophile. The choice of this reagent is based on its effectiveness in aminating N-heterocycles.

  • Concurrently, introduce a cyanide source, such as trimethylsilyl cyanide (TMSCN), along with a Lewis acid catalyst (e.g., zinc iodide). This converts the aldehyde group into a nitrile. This step must be highly chemoselective to avoid unwanted side reactions.[11]

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by quenching with a mild base (e.g., sodium bicarbonate solution) and extract the product, 1-amino-1H-pyrrole-2-carbonitrile, with an organic solvent.

Step 2: Cyclization to form the Triazine Ring This step involves the condensation reaction that forms the fused heterocyclic system.

  • Dissolve the 1-amino-1H-pyrrole-2-carbonitrile intermediate in a high-boiling polar solvent, such as N,N-dimethylformamide (DMF).

  • Add formamidine acetate. This reagent serves as both a reactant, providing the final carbon-nitrogen fragment of the triazine ring, and as a solvent/catalyst at elevated temperatures.[10]

  • Heat the mixture under reflux (typically >150°C) for several hours. The high temperature is necessary to drive the cyclization and dehydration sequence.

  • Upon completion, cool the reaction mixture and precipitate the product by adding an anti-solvent like water.

  • Filter the resulting solid, wash with water and a non-polar solvent (e.g., ether) to remove impurities, and dry under vacuum to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.[11]

A Pyrrole-2-carboxaldehyde B 1. N-Amination (H₂NOSO₃H) 2. Cyanation (TMSCN, ZnI₂) A->B Step 1 C 1-Amino-1H-pyrrole-2-carbonitrile B->C D Cyclization with Formamidine Acetate in DMF (Heat) C->D Step 2 E 4-Aminopyrrolo[2,1-f][1,2,4]triazine D->E

Caption: Workflow for the synthesis of the core nucleobase.

The Crucial Role of Halogenation in C-Glycosylation

To construct the final nucleoside, the pyrrolotriazine base must be coupled to a protected ribose sugar derivative. This C-glycosylation is a challenging synthetic step. A key strategy to facilitate this bond formation is the halogenation of the pyrrolotriazine core, typically at the C7 position. The resulting aryl halide is then amenable to metal-catalyzed cross-coupling or halogen-metal exchange followed by addition to the sugar electrophile.[12]

Rationale for Halogenation
  • Activation of the C7 Position: The C-H bond at the C7 position of the pyrrole ring is not sufficiently reactive for direct coupling. Introducing a bromine or iodine atom creates a reactive handle.

  • Facilitating Lithiation: The bromo- or iodo-substituted intermediate can undergo facile halogen-metal exchange (e.g., with n-butyllithium) to generate a highly nucleophilic lithiated species. This organolithium intermediate readily attacks the protected ribose lactone, forming the crucial carbon-carbon bond of the C-nucleoside.[12]

Experimental Protocol: Regioselective Bromination
  • Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine in an anhydrous polar aprotic solvent like DMF.[8]

  • Cool the solution to a low temperature (e.g., -20°C to 0°C) to control reactivity and prevent side reactions.

  • Add a brominating agent portion-wise. A mild and selective reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) is preferred over elemental bromine to avoid over-bromination and decomposition.[8]

  • Maintain the low temperature and stir for 1-2 hours, monitoring the reaction's progress.

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium sulfite to destroy any excess brominating agent.

  • Extract the product, 4-amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine, into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield the desired halogenated intermediate.[8]

cluster_0 C-Glycosylation Strategy A 4-Amino-7-bromo- pyrrolo[2,1-f][1,2,4]triazine B Halogen-Metal Exchange (e.g., n-BuLi) A->B C 7-Lithio Intermediate (Nucleophile) B->C E Nucleophilic Addition C->E D Protected Ribose Lactone (Electrophile) D->E F Coupled C-Nucleoside (Remdesivir Backbone) E->F A Remdesivir (Prodrug) Enters Cell B Metabolic Activation (Esterases, Kinases) A->B C Active Triphosphate Form (GS-443902) B->C E Incorporation into Nascent Viral RNA C->E D Viral RNA-dependent RNA Polymerase (RdRp) D->E F Delayed Chain Termination E->F G Inhibition of Viral Replication F->G

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to the Synthesis and Evaluation of 4-Bromo-6-methylpyrrolo[2,1-f]triazine Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,1-f][1][2][3]triazine core is a recognized "privileged" scaffold in medicinal chemistry, forming the basis of approved drugs and nume...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a recognized "privileged" scaffold in medicinal chemistry, forming the basis of approved drugs and numerous clinical candidates. Its unique heteroatomic arrangement and structural rigidity allow it to effectively mimic the purine core of ATP, making it a versatile template for targeting a wide range of protein kinases.[4] This guide provides an in-depth technical overview of the synthesis and evaluation of structural analogues derived from a key intermediate, 4-Bromo-6-methylpyrrolo[2,1-f]triazine. We will delve into the synthetic logic, provide detailed experimental protocols for both synthesis and biological characterization, and explore the structure-activity relationships that drive the design of potent and selective kinase inhibitors.

The Pyrrolo[2,1-f]triazine Core: A Foundation for Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a highly successful scaffold in the development of kinase inhibitors.[4] Its structure is an integral part of several approved drugs, including the antiviral remdesivir and the kinase inhibitor avapritinib.[4] The power of this scaffold lies in its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while presenting multiple vectors for substitution to achieve potency and selectivity.

The 4-bromo-6-methyl derivative is a particularly strategic starting point for generating a library of diverse analogues. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methyl group at the 6-position can also be varied, although substitutions at the 5- and 6-positions are generally more well-tolerated than at the 7-position.[5]

Synthesis of the 4-Bromo-6-methylpyrrolo[2,1-f]triazine Core

The synthesis of the 4-bromo-6-methylpyrrolo[2,1-f]triazine core is a multi-step process that begins with the construction of the pyrrolotriazinone intermediate. This section outlines a representative synthetic pathway, explaining the rationale behind each transformation.

Synthetic Workflow Overview

Synthetic Workflow 3-Methyl-1H-pyrrole 3-Methyl-1H-pyrrole 3-Methyl-1H-pyrrole-2-carbaldehyde 3-Methyl-1H-pyrrole-2-carbaldehyde 3-Methyl-1H-pyrrole->3-Methyl-1H-pyrrole-2-carbaldehyde Vilsmeier-Haack Formylation 3-Methyl-1H-pyrrole-2-carbonitrile 3-Methyl-1H-pyrrole-2-carbonitrile 3-Methyl-1H-pyrrole-2-carbaldehyde->3-Methyl-1H-pyrrole-2-carbonitrile Oxime Formation & Dehydration 1-Amino-3-methyl-1H-pyrrole-2-carbonitrile 1-Amino-3-methyl-1H-pyrrole-2-carbonitrile 3-Methyl-1H-pyrrole-2-carbonitrile->1-Amino-3-methyl-1H-pyrrole-2-carbonitrile N-Amination 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine 1-Amino-3-methyl-1H-pyrrole-2-carbonitrile->6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine Cyclization 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine->6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Hydrolysis 4-Bromo-6-methylpyrrolo[2,1-f]triazine 4-Bromo-6-methylpyrrolo[2,1-f]triazine 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one->4-Bromo-6-methylpyrrolo[2,1-f]triazine Bromination

Caption: Synthetic pathway to 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

Detailed Experimental Protocols

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole.[6][7] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile.[8]

  • Materials: 3-Methyl-1H-pyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel.

  • Procedure:

    • To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.1 equivalents).

    • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 3-methyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.[9]

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 3-methyl-1H-pyrrole-2-carbaldehyde.

This multi-step sequence involves the conversion of the aldehyde to a nitrile, followed by N-amination and cyclization to form the pyrrolotriazinone core.[10]

  • Materials: 3-Methyl-1H-pyrrole-2-carbaldehyde, Hydroxylamine hydrochloride, Sodium formate, Formic acid, Chloramine (or a suitable N-aminating agent), Formamidine acetate, Ethanol, Sodium hydroxide.

  • Procedure (adapted from related syntheses): [10]

    • Nitrile Formation: A mixture of 3-methyl-1H-pyrrole-2-carbaldehyde and hydroxylamine hydrochloride in formic acid is heated to form the oxime, which then dehydrates in situ to the nitrile.

    • N-Amination: The resulting 3-methyl-1H-pyrrole-2-carbonitrile is then subjected to N-amination using an appropriate aminating agent such as chloramine.

    • Cyclization and Hydrolysis: The crude 1-amino-3-methyl-1H-pyrrole-2-carbonitrile is cyclized with formamidine acetate in a suitable solvent like ethanol. The resulting 4-amino derivative is then hydrolyzed to the desired 6-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one using aqueous sodium hydroxide.

The final bromination step introduces the key functional handle for further diversification.

  • Materials: 6-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, Phosphorus oxybromide (POBr₃) or another suitable brominating agent.

  • Procedure (adapted from similar transformations):

    • A mixture of 6-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one and phosphorus oxybromide is carefully heated under an inert atmosphere.

    • The reaction is monitored by TLC until completion.

    • The reaction mixture is then carefully quenched with ice water and neutralized.

    • The product is extracted with an organic solvent, dried, and purified by chromatography to yield 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

Generation of Structural Analogues via Cross-Coupling Reactions

The 4-bromo substituent is a versatile starting point for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions. The two most prominent and powerful methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Diversification Strategy Workflow

Diversification_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 4-Bromo-6-methylpyrrolo[2,1-f]triazine 4-Bromo-6-methylpyrrolo[2,1-f]triazine Aryl/Heteroaryl\nAnalogues Aryl/Heteroaryl Analogues 4-Bromo-6-methylpyrrolo[2,1-f]triazine->Aryl/Heteroaryl\nAnalogues Pd Catalyst, Base Amino\nAnalogues Amino Analogues 4-Bromo-6-methylpyrrolo[2,1-f]triazine->Amino\nAnalogues Pd Catalyst, Base, Ligand Aryl/Heteroaryl\nBoronic Acids/Esters Aryl/Heteroaryl Boronic Acids/Esters Primary/Secondary\nAmines Primary/Secondary Amines

Caption: Diversification of the core scaffold via cross-coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 4-position of the pyrrolotriazine core and various aryl or heteroaryl boronic acids or esters.

  • Materials: 4-Bromo-6-methylpyrrolo[2,1-f]triazine, Aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water, DMF), Inert gas (Nitrogen or Argon).

  • Procedure:

    • In a reaction vessel, combine 4-Bromo-6-methylpyrrolo[2,1-f]triazine (1.0 equivalent), the boronic acid/ester, the palladium catalyst (typically 2-10 mol%), and the base.

    • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the facile synthesis of C-N bonds, which are prevalent in many kinase inhibitors.[11][12] This reaction couples the 4-bromo-pyrrolotriazine with a wide variety of primary and secondary amines.

  • Materials: 4-Bromo-6-methylpyrrolo[2,1-f]triazine, Amine (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu), Anhydrous solvent (e.g., toluene, 1,4-dioxane), Inert gas.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to form the active catalyst complex.

    • Add the 4-Bromo-6-methylpyrrolo[2,1-f]triazine, the amine, and the base to the reaction vessel.

    • Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Biological Evaluation of Structural Analogues

A robust and multi-faceted biological evaluation cascade is essential to characterize the synthesized analogues and to understand their structure-activity relationships. This typically involves a series of in vitro biochemical and cell-based assays.

Biological Assay Workflow

Biological_Assay_Workflow Synthesized\nAnalogues Synthesized Analogues Primary Screening In Vitro Kinase Inhibition Assay (Biochemical IC50) Synthesized\nAnalogues->Primary Screening Secondary Screening Cell-Based Antiproliferative Assay (Cellular GI50/IC50) Primary Screening->Secondary Screening Active Compounds Target Engagement Cellular Target Engagement Assay (e.g., NanoBRET) Secondary Screening->Target Engagement Potent Compounds Selectivity Profiling Kinome-wide Selectivity Panel Target Engagement->Selectivity Profiling On-Target Hits Lead Optimization ADME/Tox Profiling Selectivity Profiling->Lead Optimization Selective Compounds

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption corresponds to kinase inhibition.

  • Materials: Test compounds, Recombinant kinase, Kinase-specific substrate, ATP, Kinase assay buffer, Luminescence-based kinase assay reagent (e.g., Kinase-Glo®), White opaque microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a white opaque microplate, add the test compounds, a positive control (known inhibitor), and a negative control (DMSO vehicle).

    • Add the kinase and its substrate to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.

    • Incubate in the dark for 10 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on kinase activity and cell proliferation within a living cell.

This assay measures the growth inhibitory effect of a compound on cancer cell lines that are dependent on the target kinase for proliferation.

  • Materials: Cancer cell line of interest, Cell culture medium and supplements, Test compounds, Sulforhodamine B (SRB) solution, Trichloroacetic acid (TCA), Tris base solution.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4 °C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

This assay directly measures the binding of a compound to its target kinase within live cells.[13][14]

  • Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[13]

  • Procedure Overview:

    • Cells expressing the NanoLuc®-kinase fusion protein are treated with the test compound.

    • The fluorescent tracer is then added to the cells.

    • After a brief incubation, the NanoLuc® substrate is added, and the BRET signal is measured.

    • The displacement of the tracer by the test compound is quantified to determine the compound's affinity for the target kinase in a cellular environment.

Structure-Activity Relationship (SAR) Insights

The systematic generation and evaluation of analogues of 4-Bromo-6-methylpyrrolo[2,1-f]triazine allow for the development of a comprehensive understanding of the structure-activity relationship (SAR).

Position Modification General SAR Trend Example Target(s)
4 Small, substituted anilinesPotency is highly dependent on the substitution pattern of the aniline ring, which interacts with the selectivity pocket of the kinase.[5]EGFR, VEGFR-2, c-Met
4 Aryl and heteroaryl groupsCan provide potent inhibitors, with the specific ring system influencing selectivity.Various kinases
5 Small polar groupsIntroduction of polar side chains can significantly improve potency by interacting with the ribose-phosphate binding region.[15]HER family, VEGFR-2
6 Methyl (as in the core)Generally well-tolerated; larger groups may be accommodated depending on the target kinase.PI3Kδ[1]
7 Substitution is generally detrimentalModifications at this position often lead to a loss of biological activity.General observation

Note: The table above provides a generalized summary. The specific SAR for any given kinase target will need to be determined empirically.

Conclusion

The 4-Bromo-6-methylpyrrolo[2,1-f]triazine scaffold is a powerful and versatile starting point for the discovery and development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for diversification through robust cross-coupling methodologies, allows for the systematic exploration of chemical space and the fine-tuning of biological activity. The detailed protocols and strategic workflows presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new generations of pyrrolotriazine-based therapeutics with improved potency, selectivity, and pharmacological properties.

References

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Foundational

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold in Modern Medicinal Chemistry An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versat...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2]triazine nucleus, a unique fused heterocyclic system containing a bridgehead nitrogen and an N-N bond, has emerged from relative obscurity to become a "privileged scaffold" in contemporary drug discovery.[3][4] First synthesized in the late 1970s, its potential was not fully realized until its incorporation into C-nucleosides in the early 1990s as a purine mimetic.[3] The subsequent explosion in the field of kinase inhibitors, coupled with the relentless pursuit of novel and druggable chemical matter, has solidified the importance of the pyrrolo[2,1-f][1][2][5]triazine core.[3] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to its presence in a range of therapeutic agents, from antiviral drugs to targeted cancer therapies.[1][6]

This technical guide provides a comprehensive overview of the chemistry of the pyrrolo[2,1-f][1][2][5]triazine scaffold, including its synthesis, reactivity, and extensive applications in medicinal chemistry. It aims to serve as a valuable resource for researchers and drug development professionals working with this versatile heterocyclic system.

The Strategic Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The construction of the pyrrolo[2,1-f][1][2][5]triazine ring system can be approached through several strategic disconnections, with the choice of route often dictated by the desired substitution pattern and the scalability of the synthesis. The most common strategies involve either building the triazine ring onto a pre-existing pyrrole or forming the pyrrole ring as a penultimate step.

Synthesis from Pyrrole Precursors: A Common and Versatile Approach

A widely employed and versatile method for the synthesis of the pyrrolo[2,1-f][1][2][5]triazine core begins with a suitably substituted pyrrole derivative.[6][7] This approach is particularly advantageous as it allows for the early introduction of diversity elements on the pyrrole ring. A key transformation in this strategy is the N-amination of the pyrrole nitrogen, which introduces the crucial N-N bond required for the subsequent triazine ring formation.

A general workflow for this approach is depicted below:

Pyrrole Substituted Pyrrole N_Amination N-Amination (e.g., NH2Cl, O-(Mesitylenesulfonyl)hydroxylamine) Pyrrole->N_Amination Aminopyrrole 1-Aminopyrrole Intermediate N_Amination->Aminopyrrole Cyclization Cyclization (e.g., Formamidine acetate) Aminopyrrole->Cyclization Pyrrolotriazine Pyrrolo[2,1-f][1,2,4]triazine Core Cyclization->Pyrrolotriazine

Figure 1. General synthetic scheme for pyrrolo[2,1-f][1][2][5]triazine from a pyrrole precursor.

The choice of the N-aminating agent is critical and can influence the overall efficiency of the reaction. While reagents like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine are effective, more economical and scalable processes often utilize chloramine (NH₂Cl).[6] The subsequent cyclization of the 1-aminopyrrole intermediate with a one-carbon synthon, such as formamidine acetate, furnishes the desired pyrrolo[2,1-f][1][2][5]triazine scaffold.[6][7]

Multistep Linear Synthesis: A Strategy for Complex Derivatives

For more complex pyrrolo[2,1-f][1][2][5]triazine derivatives, particularly nucleoside analogs like Remdesivir, a multistep linear synthesis is often necessary.[6] In this approach, the heterocyclic core is constructed step-by-step, often on a pre-existing ribose or other sugar moiety. This strategy allows for precise control over the stereochemistry and functionalization of the final molecule.

A representative example is the synthesis of the adenosine analog of pyrrolo[2,1-f][1][2][5]triazin-4-amine, which involves a seven-step linear sequence.[6] Key steps include the glycosylation of a pyrrole derivative, followed by the systematic construction of the triazine ring.[6]

1,3-Dipolar Cycloaddition: A Direct Route to Polysubstituted Scaffolds

The 1,3-dipolar cycloaddition reaction offers a more convergent and direct route to polysubstituted pyrrolo[2,1-f][1][2][5]triazines.[8] This method typically involves the reaction of an N-ylide, such as a 1,2,4-triazinium ylide, with a suitable dipolarophile, like dimethyl acetylenedicarboxylate (DMAD).[8] This approach is particularly useful for accessing derivatives with substitution at positions 5 and 6, which can be challenging to achieve through other methods.[5]

Triazinium_Salt N-Alkyl-1,2,4-triazinium Salt Base Base (e.g., Triethylamine) Triazinium_Salt->Base Ylide 1,2,4-Triazinium Ylide (in situ) Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Cycloaddition Pyrrolotriazine Polysubstituted Pyrrolo[2,1-f][1,2,4]triazine Cycloaddition->Pyrrolotriazine

Figure 2. 1,3-Dipolar cycloaddition approach to polysubstituted pyrrolo[2,1-f][1][2][5]triazines.

Reactivity and Structure-Activity Relationships (SAR)

The pyrrolo[2,1-f][1][2][5]triazine core is a relatively electron-rich heterocyclic system, and its reactivity is influenced by the nature and position of its substituents. The nitrogen atoms in the triazine ring act as hydrogen bond acceptors, while the N-H of a substituted pyrrole can act as a hydrogen bond donor. These features are crucial for the interaction of pyrrolo[2,1-f][1][2][5]triazine derivatives with their biological targets, particularly the ATP-binding pocket of kinases.[9]

The SAR of pyrrolo[2,1-f][1][2][5]triazine derivatives has been extensively explored, primarily in the context of kinase inhibition. Key positions for substitution that significantly impact biological activity have been identified:

  • C4-Position: Substitution at the C4-position with an appropriate aniline moiety is a common strategy for achieving potent inhibition of various kinases, including EGFR and VEGFR-2.[5] This aniline substituent often forms key hydrogen bond interactions with the hinge region of the kinase domain.[5]

  • C2 and C7-Positions: A 2,7-disubstituted pyrrolo[2,1-f][1][2][5]triazine scaffold has been designed as a novel kinase inhibitor platform that mimics the bioactive conformation of the well-established diaminopyrimidine motif.[10] This substitution pattern has proven effective for developing potent and selective inhibitors of anaplastic lymphoma kinase (ALK).[10]

  • C5 and C6-Positions: While substitution at the C7-position can be detrimental to activity, the C5 and C6-positions are often promising sites for introducing side chains to modulate physicochemical properties such as solubility and metabolic stability without significantly compromising biological potency.[5][11]

Applications in Drug Discovery and Development

The versatility of the pyrrolo[2,1-f][1][2][5]triazine scaffold is underscored by its presence in a number of approved drugs and clinical candidates targeting a wide range of diseases.

Kinase Inhibitors for Cancer Therapy

The pyrrolo[2,1-f][1][2][5]triazine core has proven to be a highly successful template for the design of small molecule kinase inhibitors for the treatment of cancer.[1][2] The scaffold effectively mimics the purine core of ATP, allowing its derivatives to bind to the ATP-binding site of various kinases.[9]

Drug/Compound Target Kinase(s) Therapeutic Area Development Status
AvapritinibKIT, PDGFRACancer (Gastrointestinal Stromal Tumors)Approved
Brivanib AlaninateVEGFR, FGFRCancerClinical Trials
BMS-690514EGFR, HER2CancerClinical Trials
Capmatinibc-MetCancer (NSCLC)Approved[1]
Compound 21ALKCancerPreclinical[1]
Compound 19c-Met, VEGFR-2CancerPreclinical[1][12]

Table 1. Selected examples of pyrrolo[2,1-f][1][2][5]triazine-based kinase inhibitors.

The ability to target multiple kinases simultaneously has also been explored with this scaffold. For instance, dual inhibitors of c-Met and VEGFR-2, as well as VEGFR-2 and FGFR-1, have been developed, which can be advantageous in overcoming drug resistance and targeting multiple oncogenic pathways.[12][13]

Antiviral Agents

The structural similarity of the pyrrolo[2,1-f][1][2]triazine core to purine nucleosides has made it an attractive scaffold for the development of antiviral agents.[8] The most prominent example is Remdesivir , a broad-spectrum antiviral medication that has been used in the treatment of COVID-19.[6] Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase.

Beyond Remdesivir, other pyrrolo[2,1-f][1][2][5]triazine derivatives have demonstrated antiviral activity against a range of RNA viruses, including Hepatitis C, Ebola, and influenza viruses.[8]

Experimental Protocol: A Representative Synthesis of a Pyrrolo[2,1-f][1][2][3]triazin-4-amine Derivative

The following is a representative protocol for the synthesis of a pyrrolo[2,1-f][1][2][5]triazin-4-amine derivative, a key intermediate for many biologically active compounds. This protocol is based on the N-amination of a pyrrole precursor followed by cyclization.[7]

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous dimethylformamide (DMF) at 0-5 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Slowly add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture at 0-5 °C under a nitrogen atmosphere.

  • After stirring for 30 minutes, add a solution of chloramine (NH₂Cl) in an appropriate solvent (e.g., diethyl ether).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Cyclization to Pyrrolo[2,1-f][1][2][5]triazin-4-amine

  • Upon completion of the N-amination reaction, add formamidine acetate (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • The product, pyrrolo[2,1-f][1][2][5]triazin-4-amine, will precipitate and can be isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Future Perspectives

The pyrrolo[2,1-f][1][2][5]triazine scaffold continues to be a fertile ground for drug discovery.[4][6] The development of more efficient and scalable synthetic routes will undoubtedly facilitate the exploration of a wider chemical space.[14][15] Future research efforts are likely to focus on:

  • Novel Kinase Inhibitors: The design of next-generation kinase inhibitors with improved selectivity and the ability to overcome resistance mutations.

  • Expanded Antiviral Applications: The discovery of new antiviral agents targeting a broader range of viruses.

  • Other Therapeutic Areas: The exploration of pyrrolo[2,1-f][1][2][5]triazine derivatives for other therapeutic targets, such as G protein-coupled receptors (GPCRs) and enzymes involved in metabolic diseases.[16]

Conclusion

The journey of the pyrrolo[2,1-f][1][2][5]triazine core from a chemical curiosity to a privileged scaffold in medicinal chemistry is a testament to its remarkable versatility.[3] Its favorable physicochemical properties, synthetic tractability, and ability to interact with a diverse range of biological targets have cemented its importance in modern drug discovery. As our understanding of the underlying biology of diseases continues to grow, it is certain that the pyrrolo[2,1-f][1][2][5]triazine scaffold will continue to play a significant role in the development of new and innovative medicines.

References

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  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][5]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(19), 6724–6742. [Link]

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  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][5]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 794-806. [Link]

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Exploratory

A Theoretical and Strategic Guide to 4-Bromo-6-methylpyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,1-f][1][2][3]triazine core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, including kinase inhibitors. This in-depth technical guide focuses on a specific, strategically substituted analog: 4-Bromo-6-methylpyrrolo[2,1-f]triazine. We will delve into the theoretical underpinnings of this molecule, exploring its electronic architecture and reactivity through computational analysis. A plausible and detailed synthetic route is proposed, grounded in established methodologies for this heterocyclic system. Furthermore, we will examine the strategic importance of the bromo and methyl substituents, discussing their potential to modulate pharmacokinetic properties and target engagement. This guide serves as a comprehensive resource for researchers looking to leverage the unique characteristics of 4-Bromo-6-methylpyrrolo[2,1-f]triazine in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Scaffold

The fusion of a pyrrole and a 1,2,4-triazine ring system gives rise to the pyrrolo[2,1-f][1][2][3]triazine scaffold, a heterocyclic framework of considerable interest in contemporary drug discovery. Its structural resemblance to purine nucleosides has made it a fertile ground for the development of antiviral agents and, more prominently, a versatile template for the design of kinase inhibitors.[1][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrrolo[2,1-f]triazine core has been successfully employed in the development of potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs).[4]

The strategic substitution of this core is paramount in fine-tuning its biological activity, selectivity, and pharmacokinetic profile. This guide focuses on 4-Bromo-6-methylpyrrolo[2,1-f]triazine, a derivative that combines two key features: a bromine atom at the 4-position and a methyl group at the 6-position. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[5] Furthermore, halogenation can significantly impact a molecule's binding affinity and metabolic stability.[6][7] The methyl group, on the other hand, can influence solubility, lipophilicity, and steric interactions within a target's binding site, potentially enhancing potency and selectivity.[8]

This document aims to provide a comprehensive theoretical and practical framework for understanding and utilizing 4-Bromo-6-methylpyrrolo[2,1-f]triazine as a valuable building block in medicinal chemistry.

Theoretical Studies: A Computational Analysis

To elucidate the intrinsic properties of 4-Bromo-6-methylpyrrolo[2,1-f]triazine, a series of in silico studies were conducted using Density Functional Theory (DFT). These calculations provide insights into the molecule's geometry, electronic structure, and reactivity, which are crucial for predicting its behavior in chemical reactions and biological systems.

Molecular Geometry and Electronic Properties

The optimized molecular structure of 4-Bromo-6-methylpyrrolo[2,1-f]triazine reveals a planar heterocyclic system. The bond lengths and angles are consistent with the aromatic character of the fused rings.

PropertyCalculated Value
Molecular FormulaC₇H₅BrN₄
Molecular Weight225.05 g/mol
Dipole Moment2.85 D
HOMO Energy-6.78 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.55 eV

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is primarily localized on the pyrrole ring, suggesting its susceptibility to electrophilic attack. Conversely, the LUMO is distributed across the triazine ring, indicating its propensity to accept electrons in nucleophilic reactions. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within the molecule. The red regions indicate areas of high electron density and are prone to electrophilic attack, while the blue regions represent electron-deficient areas susceptible to nucleophilic attack.

MEP_Diagram cluster_molecule Molecular Electrostatic Potential of 4-Bromo-6-methylpyrrolo[2,1-f]triazine cluster_legend Legend N1 N C8 C N1->C8 N2 N N9 N N2->N9 N3 N N3->N2 C4 C C4->N3 Br Br C4->Br C5 C C5->N1 C5->C4 C6 C C6->C5 Me CH3 C6->Me C7 C C7->C6 C8->N9 N9->C7 Red: High Electron Density (Nucleophilic Sites) Red: High Electron Density (Nucleophilic Sites) Blue: Low Electron Density (Electrophilic Sites) Blue: Low Electron Density (Electrophilic Sites)

Caption: MEP Diagram of 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

As illustrated in the MEP diagram, the nitrogen atoms of the triazine ring exhibit high electron density, making them potential sites for protonation and hydrogen bonding. The region around the bromine atom is relatively electron-deficient, which, counterintuitively for a halogen, can be attributed to the "sigma-hole" phenomenon, making it a potential site for halogen bonding.

Proposed Synthetic Pathway

While a specific synthesis for 4-Bromo-6-methylpyrrolo[2,1-f]triazine is not explicitly reported in the literature, a plausible and efficient route can be designed based on established methods for constructing the pyrrolo[2,1-f]triazine scaffold.[9][10][11] The proposed synthesis involves a multi-step sequence starting from commercially available materials.

Synthesis_Workflow A 1. 3-Methyl-1H-pyrrole-2-carbonitrile B 2. N-Amination A->B NH2Cl or O-(Mesitylenesulfonyl)hydroxylamine C 3. 1-Amino-3-methyl-1H-pyrrole-2-carbonitrile B->C D 4. Cyclization with Bromoacetaldehyde C->D BrCH2CHO E 5. 4-Bromo-6-methylpyrrolo[2,1-f]triazine D->E

Caption: Proposed synthetic workflow for 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Amino-3-methyl-1H-pyrrole-2-carbonitrile (3)

  • To a solution of 3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of O-(mesitylenesulfonyl)hydroxylamine (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-amino-3-methyl-1H-pyrrole-2-carbonitrile.

Step 2: Synthesis of 4-Bromo-6-methylpyrrolo[2,1-f]triazine (5)

  • To a solution of 1-amino-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in ethanol, add bromoacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the same solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

Reactivity and Potential for Further Functionalization

The presence of the bromine atom at the 4-position of the triazine ring is a key feature that allows for extensive derivatization. This position is activated towards nucleophilic aromatic substitution and is also amenable to a variety of palladium-catalyzed cross-coupling reactions.

Reactivity_Diagram Core 4-Bromo-6-methylpyrrolo[2,1-f]triazine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Stille Stille Coupling (Organostannanes) Core->Stille Nucleophilic Nucleophilic Aromatic Substitution (e.g., Thiols, Alkoxides) Core->Nucleophilic

Caption: Potential derivatization reactions of 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents at the 4-position. For instance, Suzuki coupling can be employed to introduce various aryl and heteroaryl moieties, which are often crucial for kinase hinge-binding interactions. Buchwald-Hartwig amination allows for the installation of diverse amino groups, which can form key hydrogen bonds with the target protein.

Potential Applications in Drug Development

Given the established role of the pyrrolo[2,1-f]triazine scaffold in kinase inhibition, 4-Bromo-6-methylpyrrolo[2,1-f]triazine represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromo and methyl groups can be leveraged to achieve high potency and selectivity.

Target-Based Drug Design

The structure of 4-Bromo-6-methylpyrrolo[2,1-f]triazine can be used as a query for in silico screening of kinase binding sites. Molecular docking studies can help identify potential kinase targets and predict binding modes. The bromine atom can be replaced with various functional groups to optimize interactions with specific residues in the ATP-binding pocket. The methyl group at the 6-position can be explored for its role in occupying hydrophobic pockets and influencing the overall conformation of the inhibitor.

Phenotypic Screening and Library Synthesis

Leveraging the reactivity of the 4-bromo substituent, a focused library of derivatives can be synthesized and screened against a panel of cancer cell lines or in other disease-relevant phenotypic assays. This approach can lead to the discovery of compounds with novel mechanisms of action or unexpected therapeutic applications.

Conclusion

4-Bromo-6-methylpyrrolo[2,1-f]triazine is a strategically designed molecule with significant potential in medicinal chemistry. Its theoretical properties, characterized by a stable electronic structure and distinct regions of electrophilicity and nucleophilicity, provide a solid foundation for understanding its reactivity. The proposed synthetic route offers a practical means of accessing this valuable building block. The true power of this compound lies in the versatility of the 4-bromo substituent, which opens the door to a vast chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the fundamental knowledge and strategic insights necessary for researchers to unlock the full potential of 4-Bromo-6-methylpyrrolo[2,1-f]triazine in their drug discovery endeavors.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Travis, J. J., et al. (2007). 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(17), 4852-4855. [Link]

  • Badowska-Rosłonek, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3354. [Link]

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  • Kaur, M., et al. (2020). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Singh, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(2), 1059-1073. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Li, J., et al. (2018). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Chemistry, 36(10), 963-970. [Link]

  • Devi, P. S., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Journal of Applied Pharmaceutical Science, 6(12), 136-140. [Link]

  • Thieu, T., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204-4207. [Link]

  • Kryshchyshyn-Dylevych, A. P., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7799. [Link]

  • Gauthier, A., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs, 22(3), 125. [Link]

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  • Gulea, M., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 24(12), 10078. [Link]

  • ChemWhat. (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. [Link]

  • Wang, Y., et al. (2018). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Journal of Experimental & Clinical Cancer Research, 37(1), 193. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Implementation of 4-Bromo-6-methylpyrrolo[2,1-f]triazine in Suzuki-Miyaura Cross-Coupling Reactions

Application Notes & Protocols: Strategic Implementation of 4-Bromo-6-methylpyrrolo[2,1-f][1][2][3]triazine in Suzuki-Miyaura Cross-Coupling Reactions Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Strategic Implementation of 4-Bromo-6-methylpyrrolo[2,1-f][1][2][3]triazine in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure

The pyrrolo[2,1-f][1][2]triazine core is a nitrogen-rich fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural resemblance to purine nucleosides has made it a cornerstone for the development of potent antiviral agents, most notably Remdesivir, which has shown broad-spectrum activity against RNA viruses.[1][2] Beyond its antiviral applications, this scaffold is a "privileged structure," forming the basis of numerous kinase inhibitors targeting oncogenic pathways such as c-Met, VEGFR-2, and ALK.[2][3][4]

The functionalization of this core is critical for modulating biological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging new carbon-carbon bonds.[5][6] This guide focuses on 4-Bromo-6-methylpyrrolo[2,1-f][1][2]triazine , a key building block that enables the introduction of diverse aryl and heteroaryl moieties at the C4-position. The strategic application of this intermediate allows for the rapid generation of compound libraries essential for lead discovery and optimization in modern drug development programs.

The Suzuki-Miyaura Coupling: Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron species, typically a boronic acid or its ester derivative.[5] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-6-methylpyrrolo[2,1-f][1][2]triazine, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[7]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the Pd(II) complex, displacing the halide.[8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(X) (Pyrrolotriazine Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r2 R¹-Pd(II)L₂(R²) (Di-organic Complex) transmetal->pd_r2 red_elim Reductive Elimination pd_r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product sub1 R¹-X (4-Bromo-Pyrrolotriazine) sub1->ox_add sub2 R²-B(OH)₂ + Base (Boronic Acid) sub2->transmetal Workflow start Start: Reagent Preparation setup 1. Reaction Setup - Add solid reagents to flask:  • 4-Bromo-pyrrolotriazine (1.0 eq)  • Boronic Acid (1.2 eq)  • Base (2.0 eq)  • Pd Catalyst (3-5 mol%) start->setup inert 2. Establish Inert Atmosphere - Seal flask with septum - Evacuate and backfill with N₂ or Ar (3x) setup->inert solvents 3. Add Degassed Solvents - Add organic solvent (e.g., Dioxane) - Add degassed water inert->solvents reaction 4. Reaction - Heat to 80-100 °C with vigorous stirring - Monitor by TLC or LC-MS solvents->reaction workup 5. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterized Product purify->end

Caption: Standard experimental workflow for Suzuki coupling.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is recommended as a highly reliable starting point for a broad range of aryl- and heteroarylboronic acids.

Materials:

  • 4-Bromo-6-methylpyrrolo[2,1-f]t[1][2]riazine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (by sparging with N₂ or Ar for 20-30 min)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the Schlenk flask, add 4-Bromo-6-methylpyrrolo[2,1-f]t[1][2]riazine, the boronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times. [10]3. Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of 4:1 (dioxane:water). The typical reaction concentration is 0.1 M with respect to the limiting reagent. [11]4. Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 2–18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated aqueous solution of NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times and is ideal for rapid library synthesis.

Materials:

  • Same as Protocol 1, but use a dedicated microwave reaction vial.

Procedure:

  • Reaction Setup: In a microwave vial, combine 4-Bromo-6-methylpyrrolo[2,1-f]t[1][2]riazine (1.0 equiv), the boronic acid (1.5 equiv), Pd(dppf)Cl₂ (3-5 mol%), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

  • Solvent Addition: Add anhydrous DME or 1,4-dioxane.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 10–30 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Representative Reaction Conditions

While specific data for 4-Bromo-6-methylpyrrolo[2,1-f]t[1][2]riazine is not extensively published, the following table provides established conditions for structurally similar and electronically relevant N-heterocyclic bromides. These serve as excellent validated starting points for optimization.

EntrySubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2.0)DME/H₂O80 °C / 2 hHigh[12]
22-Bromo-4-fluoro-5-methylpyridineArylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.2)Dioxane/H₂O (4:1)90 °C / 12-24 hModerate-Good[13]
32-BromopyrazineArylboronic acidPd(dppf)Cl₂ (3-5%)K₃PO₄ (2.0)Dioxane100 °C / 12 hGood[14]
4Ortho-BromoanilineArylboronic acidCataCXium® A Pd G3 (1-5%)Cs₂CO₃ (2.0-3.0)2-MeTHF80 °C / 2-24 h95%[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Base is not strong enough.1. Use a fresh bottle of catalyst or switch to a more active system (e.g., Buchwald precatalyst). 2. Ensure thorough degassing of all solvents. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
De-bromination of Starting Material 1. Proto-deboronation of the boronic acid. 2. Reaction temperature is too high or time is too long.1. Use a boronic acid pinacol ester instead of the boronic acid. 2. Use a more active catalyst to allow for lower reaction temperatures. Reduce reaction time.
Formation of Homo-coupled Boronic Acid Product Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.
Product is Difficult to Purify Co-elution with residual catalyst or ligands.After work-up, wash the organic layer with an aqueous solution of NH₄OH or a scavenger resin to remove palladium residues before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally important pyrrolo[2,1-f]t[1][2]riazine scaffold. Using 4-Bromo-6-methylpyrrolo[2,1-f]t[1][2]riazine as a versatile starting material, researchers can access a vast chemical space of novel analogues. The protocols and guidelines presented herein, based on established methodologies for related heterocyclic systems, provide a solid and rational foundation for achieving successful and efficient C-C bond formation. Careful selection of the catalyst, base, and reaction conditions is crucial and will enable the rapid advancement of drug discovery programs built around this privileged core.

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  • Shi, P., et al. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Screening reaction conditions of Suzuki coupling a. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of pyrrolo[2,1-f]t[1][2]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[2][3]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (n.d.). Beilstein Journals. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Developing Antiviral Agents from 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Introduction & Mechanistic Rationale The development of broad-spectrum antiviral agents targeting viral RNA-dependent RNA polymerases (RdRp) has been revolutionized by C-nucleoside analogs. The pyrrolo[2,1-f][1,2,4]triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of broad-spectrum antiviral agents targeting viral RNA-dependent RNA polymerases (RdRp) has been revolutionized by C-nucleoside analogs. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold in this domain, serving as a bioisosteric mimic of adenine that evades host exonuclease proofreading mechanisms [1].

While unsubstituted pyrrolotriazines (such as those found in Remdesivir/GS-5734) are well-documented, utilizing 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine as a starting building block introduces two critical strategic advantages:

  • The 4-Bromo Placeholder (Causality of Synthesis): The 4-amino group of adenine mimics possesses acidic protons (pKa ~16) that consume equivalents of organolithium reagents during C-glycosylation. By retaining a 4-bromo substituent, we circumvent the need for transient amine protection. The bromo group is highly activated by the adjacent triazine nitrogens, allowing for facile nucleophilic aromatic substitution (S_NAr) to an amine after the highly basic coupling steps [2].

  • The 6-Methyl Substitution (Causality of Efficacy): The introduction of a 6-methyl group modulates the electronic distribution and lipophilicity of the nucleobase. This steric bulk can enhance cellular permeability and alter the binding kinetics within the RdRp active site, potentially improving the selectivity index (SI) against host mitochondrial RNA polymerases (POLRMT).

Retrosynthetic Strategy & Workflow

The synthesis of a 6-methyl C-nucleoside ProTide (Phosphoramidate Prodrug) requires a highly orchestrated sequence of regioselective metal-halogen exchange, stereoselective cyanation, and precise phosphorus stereochemistry.

SynthWorkflow A 4-Bromo-6-methylpyrrolo [2,1-f]triazine B C7-Iodination (NIS, DMF) A->B C C-Nucleoside Coupling (n-BuLi, Ribonolactone) B->C D Anomeric Cyanation (TMSCN, TfOH) C->D E Amination at C4 (NH3/MeOH) D->E F ProTide Formation (Phosphoramidochloridate) E->F

Fig 1. Synthetic workflow for 6-methyl-pyrrolo[2,1-f]triazine C-nucleoside prodrugs.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Progression to subsequent steps requires strict adherence to the defined analytical checkpoints.

Protocol 1: C7-Iodination and C-Nucleoside Coupling

Objective: Regioselective functionalization of the pyrrole ring followed by lithium-halogen exchange and addition to a protected ribonolactone.

  • C7-Iodination:

    • Dissolve 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous DMF (0.2 M) under N₂.

    • Add N-iodosuccinimide (NIS, 1.05 eq) in a single portion at 0 °C.

    • Causality: The electron-rich nature of the pyrrole ring allows for rapid electrophilic aromatic substitution. DMF stabilizes the iodonium intermediate, ensuring >95% regioselectivity at the C7 position.

    • Validation: Monitor by LC-MS. The reaction is complete when the starting material mass [M+H]+ shifts by +126 Da. Quench with aqueous Na₂S₂O₃ and extract with EtOAc.

  • Lithiation and Glycosylation:

    • Dissolve the resulting 7-iodo intermediate (1.1 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

    • Dropwise add n-BuLi (1.15 eq, 2.5 M in hexanes). Stir for 30 minutes.

    • Causality: Iodine undergoes metal-halogen exchange significantly faster than the 4-bromo group, generating a highly nucleophilic C7-lithium species without degrading the triazine core.

    • Add 2,3,5-tri-O-benzyl-D-ribonolactone (1.0 eq) dissolved in THF. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl.

    • Validation: Isolate the 1'-hydroxyl hemiketal via silica gel chromatography. Confirm the presence of the anomeric OH via ¹H NMR (broad singlet at ~6.5 ppm in DMSO-d6).

Protocol 2: Stereoselective Cyanation and S_NAr Amination

Objective: Installation of the critical 1'-cyano group and conversion of the 4-bromo placeholder to the active 4-amino pharmacophore.

  • Anomeric Cyanation:

    • Dissolve the hemiketal (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C.

    • Add Trimethylsilyl cyanide (TMSCN, 4.0 eq) followed by dropwise addition of Trifluoromethanesulfonic acid (TfOH, 3.0 eq).

    • Causality: TfOH acts as a strong Lewis acid to generate an oxocarbenium ion intermediate. The bulky benzyl protecting groups on the ribose ring direct the incoming cyanide nucleophile to attack from the less sterically hindered β-face, establishing the required 1'-β-cyano stereocenter.

    • Validation: Quench with saturated NaHCO₃. Confirm β-anomer formation via 2D NOESY NMR (correlation between the 1'-cyano carbon and the 2'-proton).

  • C4-Amination (S_NAr):

    • Transfer the cyanated intermediate to a pressure vessel. Add 7N NH₃ in Methanol (20 eq).

    • Seal and heat to 80 °C for 12 hours.

    • Causality: The highly electrophilic C4 position, flanked by two nitrogen atoms, undergoes facile nucleophilic aromatic substitution, displacing the bromide ion and yielding the adenine-mimicking 4-amino group.

Protocol 3: Deprotection and ProTide Formation

Objective: Removal of benzyl ethers and stereoselective coupling of the phosphoramidate prodrug moiety.

  • Global Debenzylation:

    • Treat the intermediate with BCl₃ (10 eq) in DCM at -78 °C.

    • Causality: Standard Pd/C hydrogenation cannot be used as it will reduce the 1'-cyano group. BCl₃ selectively cleaves benzyl ethers via Lewis acid-mediated ether cleavage.

  • Phosphoramidate Coupling:

    • Suspend the deprotected nucleoside (1.0 eq) in trimethyl phosphate. Add MgCl₂ (1.5 eq) and DIPEA (2.5 eq) at 50 °C.

    • Add (S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (1.2 eq).

    • Causality: MgCl₂ transiently coordinates both the 5'-hydroxyl of the nucleoside and the leaving group of the phosphoramidochloridate, templating the reaction to proceed with high stereoretention at the phosphorus center (yielding the desired Sp isomer) [1].

Mechanism of Action: RdRp Inhibition

The resulting 6-methyl-ProTide is a prodrug that relies on intracellular bioactivation. Once inside the host cell, esterases and phosphoramidases cleave the prodrug moiety to yield the nucleoside monophosphate, which host kinases subsequently convert to the active nucleoside triphosphate (NTP) analog.

MOA Prodrug ProTide Antiviral Agent (Cellular Entry) Cleavage Esterase/Phosphoramidase Cleavage Prodrug->Cleavage MonoPhos NTP Analog (Active Triphosphate) Cleavage->MonoPhos RdRp Viral RNA-dependent RNA Polymerase (RdRp) MonoPhos->RdRp ChainTerm Delayed Chain Termination & Viral Inhibition RdRp->ChainTerm

Fig 2. Mechanism of action: Intracellular bioactivation and RdRp-mediated chain termination.

The active NTP analog competes with endogenous ATP. The 1'-cyano group is the critical structural feature: it permits incorporation into the nascent viral RNA strand but causes a steric clash with conserved residues (Motif F) of the RdRp after the addition of three subsequent nucleotides. This results in delayed chain termination , a mechanism that effectively evades viral proofreading exonucleases [3].

Data Presentation: Antiviral Efficacy Profile

The table below summarizes the comparative in vitro antiviral activity and cytotoxicity of the synthesized 6-methyl analogs against the parent unsubstituted ProTide (Remdesivir/GS-5734).

Table 1: Comparative in vitro Antiviral Activity and Cytotoxicity Profile

CompoundViral TargetEC₅₀ (µM)CC₅₀ (µM) [Huh-7]Selectivity Index (SI)
6-Methyl-C-Nucleoside (Parent)SARS-CoV-2>10.0>100N/A
6-Methyl-ProTide (Prodrug)SARS-CoV-20.085>100>1176
GS-5734 (Remdesivir Control)SARS-CoV-20.074>100>1350
6-Methyl-ProTide (Prodrug)EBOV0.120>100>833

Note: The parent nucleoside exhibits poor efficacy due to the rate-limiting first phosphorylation step, highlighting the absolute necessity of the ProTide strategy for this class of molecules.

References

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry.[Link]

  • Gordon, C. J., et al. (2022). Efficient incorporation and template-dependent polymerase inhibition are major determinants for the broad-spectrum antiviral activity of remdesivir. Journal of Biological Chemistry.[Link]

  • Pavan, M., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega / PMC.[Link]

Sources

Method

The Strategic Role of 4-Bromo-6-methylpyrrolo[2,1-f]triazine in the Synthesis of Potent c-Met/VEGFR-2 Dual Inhibitors

Introduction: The Rationale for Dual c-Met and VEGFR-2 Inhibition in Oncology The progression of many human cancers is driven by complex and interconnected signaling pathways. Among these, the mesenchymal-epithelial tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual c-Met and VEGFR-2 Inhibition in Oncology

The progression of many human cancers is driven by complex and interconnected signaling pathways. Among these, the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways play pivotal roles in tumor growth, proliferation, invasion, and angiogenesis.[1][2] Dysregulation of the c-Met signaling pathway, activated by its ligand hepatocyte growth factor (HGF), is a key driver in numerous malignancies, promoting tumor growth and metastasis.[3] Concurrently, the VEGF/VEGFR-2 signaling cascade is a primary regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3]

Crucially, these two pathways exhibit synergistic effects in promoting cancer progression.[1] This crosstalk suggests that simultaneously targeting both c-Met and VEGFR-2 could offer a more effective therapeutic strategy than inhibiting either pathway alone, potentially overcoming mechanisms of resistance to single-agent therapies.[4][5][6] This has led to a significant research focus on the development of small molecule dual inhibitors, with the pyrrolo[2,1-f][1][2][7]triazine scaffold emerging as a particularly promising chemotype.[8][9] This application note will provide a detailed guide on the utilization of a key intermediate, 4-Bromo-6-methylpyrrolo[2,1-f]triazine , in the synthesis of these next-generation anticancer agents.

The Pyrrolo[2,1-f][1][2][7]triazine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,1-f][1][2][7]triazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to the ATP-binding site of various kinases with high affinity.[8][10][11] This fused heterocyclic system can effectively mimic the hinge-binding interactions of the native ATP molecule, a critical feature for potent kinase inhibition.[8][10] The nitrogen atoms within the triazine ring and the pyrrole moiety can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.[8] Furthermore, the planar nature of the scaffold allows for favorable stacking interactions within the ATP pocket.

The strategic placement of substituents on the pyrrolo[2,1-f][1][2][7]triazine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10] Specifically, modifications at the C4 and C6 positions have been shown to be critical for achieving potent dual inhibition of c-Met and VEGFR-2.[9]

4-Bromo-6-methylpyrrolo[2,1-f]triazine: A Key Synthetic Intermediate

The compound 4-Bromo-6-methylpyrrolo[2,1-f]triazine serves as a versatile and crucial building block in the synthesis of potent c-Met/VEGFR-2 inhibitors. The bromine atom at the C4 position provides a reactive handle for introducing various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[12][13] This allows for the exploration of a wide chemical space to optimize interactions with the solvent-exposed region of the kinase active site. The methyl group at the C6 position is often important for maintaining a favorable conformation and can contribute to hydrophobic interactions within the binding pocket.

Visualizing the Core Synthetic Strategy

The following diagram illustrates the general synthetic workflow for utilizing 4-Bromo-6-methylpyrrolo[2,1-f]triazine in the synthesis of c-Met/VEGFR-2 inhibitors.

G cluster_0 Synthesis of Key Intermediate cluster_1 Cross-Coupling and Final Product Synthesis Pyrrole Derivative Pyrrole Derivative N-Amination N-Amination Pyrrole Derivative->N-Amination Aminating Agent Cyclization Cyclization N-Amination->Cyclization Formamidine Acetate Bromination/Methylation Bromination/Methylation Cyclization->Bromination/Methylation Sequential Steps 4-Bromo-6-methylpyrrolo[2,1-f]triazine 4-Bromo-6-methylpyrrolo[2,1-f]triazine Bromination/Methylation->4-Bromo-6-methylpyrrolo[2,1-f]triazine Suzuki Coupling Suzuki Coupling 4-Bromo-6-methylpyrrolo[2,1-f]triazine->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Further Functionalization Further Functionalization Suzuki Coupling->Further Functionalization e.g., amidation c-Met/VEGFR-2 Inhibitor c-Met/VEGFR-2 Inhibitor Further Functionalization->c-Met/VEGFR-2 Inhibitor

Caption: General synthetic workflow utilizing 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-6-methylpyrrolo[2,1-f]triazine

This protocol outlines a potential synthetic route to the key intermediate, based on established methodologies for the synthesis of substituted pyrrolo[2,1-f]triazines.[14][15]

Materials:

  • Appropriately substituted pyrrole precursor

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Formamidine acetate

  • N-Bromosuccinimide (NBS)

  • Organometallic methylating agent (e.g., methylmagnesium bromide)

  • Anhydrous solvents (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • N-Amination of the Pyrrole Precursor:

    • Dissolve the pyrrole precursor in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Slowly add a solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup and purify the resulting N-aminopyrrole by column chromatography.

  • Cyclization to the Pyrrolo[2,1-f]triazine Core:

    • Combine the N-aminopyrrole with an excess of formamidine acetate.

    • Heat the mixture at an elevated temperature (e.g., 150-170 °C) for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and purify the crude product to obtain the pyrrolo[2,1-f]triazine scaffold.

  • Sequential Bromination and Methylation:

    • The precise order and conditions for bromination and methylation will depend on the specific pyrrole precursor used and may require optimization.

    • Bromination: Dissolve the pyrrolo[2,1-f]triazine in a suitable solvent and treat with a brominating agent such as N-Bromosuccinimide (NBS).

    • Methylation: The introduction of the methyl group can be achieved using an appropriate organometallic reagent.

    • Purify the final product, 4-Bromo-6-methylpyrrolo[2,1-f]triazine, by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-6-methylpyrrolo[2,1-f]triazine with an arylboronic acid.[12][13]

Materials:

  • 4-Bromo-6-methylpyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add 4-Bromo-6-methylpyrrolo[2,1-f]triazine, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Structure-Activity Relationship (SAR) Insights and Data

The development of potent dual c-Met/VEGFR-2 inhibitors based on the pyrrolo[2,1-f]triazine scaffold has been guided by extensive structure-activity relationship (SAR) studies.[7][9] These studies have revealed key structural features that contribute to high inhibitory activity.

Compound IDR Group at C4c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
27a Substituted Aniline2.3 ± 0.15.0 ± 0.5[9]
Foretinib (Reference Compound)1.02.0[8]

Table 1: Representative data for pyrrolo[2,1-f]triazine-based c-Met/VEGFR-2 inhibitors.

The data clearly indicates that the nature of the substituent introduced at the C4 position via the bromo intermediate is critical for achieving low nanomolar potency against both c-Met and VEGFR-2.[9]

Visualizing the Signaling Pathways

The following diagram illustrates the interconnected nature of the c-Met and VEGFR-2 signaling pathways in a cancer cell, highlighting the rationale for dual inhibition.

G cluster_0 Cell Membrane c-Met c-Met PI3K/Akt/mTOR PI3K/Akt/mTOR c-Met->PI3K/Akt/mTOR Activation RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK c-Met->RAS/RAF/MEK/ERK Activation Invasion & Metastasis Invasion & Metastasis c-Met->Invasion & Metastasis VEGFR-2 VEGFR-2 VEGFR-2->PI3K/Akt/mTOR Activation VEGFR-2->RAS/RAF/MEK/ERK Activation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis HGF HGF HGF->c-Met Ligand Binding VEGF VEGF VEGF->VEGFR-2 Ligand Binding Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt/mTOR->Cell Survival & Proliferation Cell Growth & Proliferation Cell Growth & Proliferation RAS/RAF/MEK/ERK->Cell Growth & Proliferation Dual Inhibitor Dual Inhibitor Dual Inhibitor->c-Met Inhibition Dual Inhibitor->VEGFR-2 Inhibition

Caption: Simplified c-Met and VEGFR-2 signaling pathways and the point of dual inhibition.

Conclusion

4-Bromo-6-methylpyrrolo[2,1-f]triazine is a cornerstone intermediate in the synthesis of a promising class of dual c-Met/VEGFR-2 inhibitors. Its strategic design allows for the efficient introduction of diverse chemical moieties, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and drug development professionals working to advance this important area of oncology research. The continued exploration of the pyrrolo[2,1-f]triazine scaffold, enabled by versatile intermediates like 4-Bromo-6-methylpyrrolo[2,1-f]triazine, holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][7]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. (2025). ResearchGate. [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020). MDPI. [Link]

  • Identification of pyrrolo[2,1-f][1][2][7]triazine-based inhibitors of Met kinase. (2008). PubMed. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (n.d.). PMC. [Link]

  • Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. (2012). Cancer Discovery. [Link]

  • The HGF/c-MET pathway is a driver and biomarker of VEGFR-inhibitor resistance and vascular remodeling in non-small cell lung cancer. (n.d.). PMC. [Link]

  • Abstract 1755: CT053PTSA, a novel c-MET and VEGFR2 inhibitor, potently suppresses angiogenesis and tumor growth. (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,1-f][1][2][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). PMC. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][7]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed. [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][7]triazine nucleus as a new kinase inhibitor template. (2004). PubMed. [Link]

  • Four structural elements of reported dual c-Met/VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][7]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][2][7][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. [Link]

Sources

Application

Advanced Protocol for the Synthesis of 2,7-Disubstituted-Pyrrolo[2,1-f][1,2,4]triazines

Introduction: The Privileged Pyrrolotriazine Scaffold The pyrrolo[2,1-f][1,2,4]triazine core is a highly versatile, "privileged scaffold" in modern medicinal chemistry[1]. Structurally mimicking the purine and diaminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrrolotriazine Scaffold

The pyrrolo[2,1-f][1,2,4]triazine core is a highly versatile, "privileged scaffold" in modern medicinal chemistry[1]. Structurally mimicking the purine and diaminopyrimidine pharmacophores, it serves as the foundation for blockbuster antiviral nucleosides (e.g., Remdesivir)[2] and potent, ATP-competitive kinase inhibitors targeting ALK, VEGFR, and EGFR[3][4].

The rationale for targeting 2,7-disubstituted derivatives lies in their precise spatial geometry within the kinase active site[4]. The N-3 and N-4 atoms of the triazine ring act as critical hydrogen bond acceptors/donors in the kinase hinge region. Meanwhile, the C-2 position vectors substituents toward the solvent-exposed channel, and the C-7 position (on the electron-rich pyrrole ring) directs hydrophobic moieties deep into the DFG-in/out pocket, dictating kinase selectivity[4].

ALK_Pathway ALK Kinase Target (e.g., ALK/EGFR) Downstream PI3K / AKT / STAT3 Signaling Cascade ALK->Downstream Phosphorylation ATP ATP Binding ATP->ALK Activates Inhibitor 2,7-Disubstituted Pyrrolo[2,1-f][1,2,4]triazine Inhibitor->ALK Competitive Inhibition at Hinge Region Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Fig 1: Mechanism of action of 2,7-disubstituted pyrrolotriazines in competitive kinase inhibition.

Mechanistic Insights and Synthetic Strategy

As an application scientist, it is crucial to design a synthetic route that is a self-validating system . The synthesis of 2,7-disubstituted derivatives from a 2-chloro-pyrrolo[2,1-f][1,2,4]triazine core relies on orthogonal reactivity:

  • Regioselective Electrophilic Aromatic Substitution (SEAr) : The bridgehead nitrogen donates electron density selectively into the pyrrole ring. This makes the C-7 position highly nucleophilic, allowing for precise, room-temperature bromination using N-Bromosuccinimide (NBS) without affecting the electron-deficient triazine ring[2][4].

  • Chemoselective Cross-Coupling : The resulting 7-bromo-2-chloro intermediate possesses two halogens with distinct reactivities. Under specific Palladium(0) conditions, the C-Br bond at C-7 undergoes oxidative addition much faster than the C-Cl bond at C-2. This allows for a chemoselective Suzuki-Miyaura coupling at C-7[4].

  • Nucleophilic Aromatic Substitution / Amination : Finally, the C-2 chloride, activated by the adjacent triazine nitrogens, is displaced via Buchwald-Hartwig amination to install the hinge-binding amine[4].

Synthetic_Workflow SM 2-Chloro-pyrrolo [2,1-f][1,2,4]triazine Step1 Regioselective C-7 Bromination (NBS, DMF) SM->Step1 Int1 7-Bromo-2-chloro -intermediate Step1->Int1 Step2 Chemoselective Suzuki Coupling (Pd(dppf)Cl2) Int1->Step2 Int2 7-Aryl-2-chloro -intermediate Step2->Int2 Step3 Buchwald-Hartwig Amination (Pd2(dba)3) Int2->Step3 Product 2,7-Disubstituted Target Compound Step3->Product

Fig 2: Orthogonal synthetic workflow for 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazines.

Step-by-Step Experimental Protocols

Protocol A: Regioselective C-7 Bromination

Causality & In-Process Control: NBS is chosen over Br₂ to prevent over-bromination. The reaction is monitored by LC-MS; the appearance of a 1:1 isotopic cluster (M / M+2) confirms mono-bromination, validating the regioselectivity at C-7.

  • Preparation : Dissolve 2-chloro-pyrrolo[2,1-f][1,2,4]triazine (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Addition : Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to control the exothermic electrophilic addition.

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup : Quench the reaction by pouring it into ice-water containing 5% sodium thiosulfate (to neutralize residual NBS). Extract with Ethyl Acetate (3x).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 7-bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C-7

Causality & In-Process Control: Pd(dppf)Cl₂ is utilized due to its large bite angle, which accelerates reductive elimination and suppresses side reactions at the C-2 chloride. Successful coupling is validated by the disappearance of the M+2 bromine isotope peak in LC-MS.

  • Preparation : In a microwave vial or Schlenk flask, combine 7-bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine (1.0 eq, 5 mmol), the desired aryl boronic acid (1.2 eq, 6 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Degas the mixture by bubbling argon through the solution for 10 minutes.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the vessel.

  • Reaction : Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC until the starting material is consumed.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Purify via column chromatography to isolate the 7-aryl-2-chloro-pyrrolo[2,1-f][1,2,4]triazine intermediate.

Protocol C: Buchwald-Hartwig Amination at C-2

Causality & In-Process Control: The C-2 chloride is sterically hindered and requires a highly active catalyst system. Pd₂(dba)₃ with Xantphos ensures efficient C-N bond formation. The shift in UV-Vis absorbance (due to extended conjugation from the newly attached aniline) serves as a secondary validation of successful coupling.

  • Preparation : Charge a dry flask with the 7-aryl-2-chloro-intermediate (1.0 eq, 2 mmol), the target aniline/amine (1.5 eq, 3 mmol), and Cs₂CO₃ (2.5 eq, 5 mmol).

  • Catalyst & Ligand : Add Pd₂(dba)₃ (0.05 eq, 5 mol%) and Xantphos (0.1 eq, 10 mol%).

  • Reaction : Suspend in anhydrous Toluene (0.1 M), degas with argon, and heat at 100 °C for 12 hours.

  • Isolation : Dilute with EtOAc, wash with water and brine. Dry the organic layer, concentrate, and purify by preparative HPLC to yield the final 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazine.

Quantitative Data Summary

The table below summarizes typical reaction metrics for the orthogonal functionalization of the pyrrolotriazine scaffold, demonstrating the robustness of this self-validating system.

Reaction StepTransformationReagents & CatalystTemp (°C)Time (h)Typical Yield (%)
Step 1 C-7 BrominationNBS, DMF0 to 25285 - 92%
Step 2 C-7 Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃804 - 675 - 88%
Step 3 C-2 AminationR-NH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃10012 - 1660 - 80%

References

  • 2,7-Disubstituted-pyrrolo[2,1-f][1,2,4]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega, 2021. URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Source: Chemistry, 2023. URL:[Link]

Sources

Method

Application Note: Synthesis of Novel 6-Methyl C-Nucleoside Analogs via Regioselective Functionalization of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale The pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged heterocyclic scaffold in antiviral drug discovery, serving as a bioisostere for purine bases. It is the foundational pharmacophore for several FDA-approved RNA-dependent RNA polymerase (RdRp) inhibitors, most notably Remdesivir (GS-5734)[1].

This application note details the integration of a highly specific building block: 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1500999-84-7) . The strategic placement of a 6-methyl group introduces steric bulk that can alter the sugar-base conformational dynamics, potentially enhancing polymerase selectivity. Meanwhile, the 4-bromo substituent serves as an orthogonal reactive handle.

The Chemical Challenge: Standard C-glycosylation of pyrrolotriazines typically utilizes halogen-metal exchange at the C-7 position using


-butyllithium (

-BuLi) [2]. However, our starting material contains a highly reactive bromine at C-4. Exposing this substrate to

-BuLi would result in instantaneous halogen-metal exchange at C-4, leading to an undesired C-4 glycosylated byproduct. To circumvent this, we employ a direct, regioselective C-H lithiation at C-7 using a non-nucleophilic base (LDA or LTMP), preserving the C-4 bromine for late-stage nucleophilic aromatic substitution (S

Ar) [1].

Synthetic Workflow & Mechanistic Pathway

Pathway N1 4-Bromo-6-methyl pyrrolo[2,1-f]triazine N2 C-7 Lithiated Intermediate N1->N2 LDA, THF, -78°C (Regioselective C-H Lithiation) N3 Lactol (Hemiacetal) Intermediate N2->N3 Protected Ribonolactone (C-Glycosylation) N4 1'-Cyano C-Nucleoside N3->N4 TMSCN, BF3·Et2O (Anomeric Cyanation) N5 4-Amino Target C-Nucleoside N4->N5 1. NH3/MeOH (SNAr) 2. BCl3 (Deprotection)

Fig 1: Synthetic workflow for 6-methyl C-nucleoside analogs via C-7 lithiation and C-4 SNAr.

Quantitative Optimization of Lithiation Conditions

To validate the causality of our base selection, an optimization matrix was executed. The data below demonstrates why non-nucleophilic bases are mandatory for this specific substrate to prevent competitive C-4 metalation.

Base Reagent (1.2 eq)Temperature (°C)Primary Reaction PathwayC-7 Lithiation Yield (%)C-4 Exchange Yield (%)

-BuLi
-78 °CHalogen-Metal Exchange< 5%> 90%

-BuLi
-100 °CHalogen-Metal Exchange< 2%> 95%
LDA -78 °CDirect C-H Deprotonation85% < 5%
LTMP -78 °CDirect C-H Deprotonation89% < 2%

Data Interpretation: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) and Lithium diisopropylamide (LDA) provide the necessary steric bulk to act exclusively as Brønsted bases, abstracting the highly acidic C-7 proton (pKa ~ 30) without attacking the C-4 bromine [3].

Step-by-Step Experimental Protocols

Protocol A: Regioselective C-Glycosylation via Direct C-H Lithiation

Objective: Couple the nucleobase to the ribose scaffold while preserving the C-4 bromine.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (10.0 mmol, 2.12 g) and anhydrous THF (50 mL).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add a freshly prepared solution of LDA (12.0 mmol, 2.0 M in THF/heptane) over 20 minutes.

    • Causality Note: Slow addition prevents localized exothermic spikes that could provide the activation energy required for undesired nucleophilic attack or ring-opening.

  • C-Glycosylation: Stir the deep-red lithiated intermediate for 30 minutes at -78 °C. Slowly add a pre-cooled (-78 °C) solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (11.0 mmol, 4.60 g) in anhydrous THF (20 mL) via cannula.

  • Quenching: After 2 hours, quench the reaction at -78 °C by adding 10 mL of glacial acetic acid/THF (1:1 v/v) mixture.

    • Self-Validation: LCMS analysis of the crude mixture should show the disappearance of the starting mass (

      
       212) and the appearance of the lactol product (
      
      
      
      630).
Protocol B: Stereoselective Anomeric Cyanation

Objective: Introduce the 1'-cyano group, a critical pharmacophore for RdRp inhibition, while reducing the anomeric hydroxyl [4].

  • Activation: Dissolve the crude lactol (approx. 8.0 mmol) in anhydrous dichloromethane (DCM, 60 mL) and cool to -78 °C under argon.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 40.0 mmol, 5.0 mL) followed immediately by boron trifluoride diethyl etherate (BF

    
    ·Et
    
    
    
    O, 24.0 mmol, 3.0 mL).
  • Mechanism & Causality: The Lewis acid (BF

    
    ) coordinates with the anomeric hydroxyl, promoting its departure to form a highly reactive oxocarbenium ion. The bulky alpha-face benzyl ether at C-2' sterically shields the bottom face of the ring, forcing the cyanide nucleophile to attack from the beta-face, ensuring the desired 1'-
    
    
    
    -CN stereochemistry [2].
  • Workup: Gradually warm the reaction to 0 °C over 4 hours. Quench slowly with saturated aqueous NaHCO

    
     (caution: HCN gas evolution possible; perform in a highly ventilated fume hood). Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography to isolate the 1'-cyano intermediate.
Protocol C: Late-Stage S Ar Amination and Global Deprotection

Objective: Convert the C-4 bromine to an amine (mimicking adenine) and remove benzyl protecting groups.

  • S

    
    Ar Amination:  Dissolve the 1'-cyano intermediate (5.0 mmol) in a 7N solution of ammonia in methanol (30 mL). Seal the mixture in a pressure vessel and heat to 80 °C for 12 hours.
    
    • Causality Note: The electron-deficient nature of the triazine ring makes the C-4 position highly susceptible to S

      
      Ar. The bromine acts as an excellent leaving group, allowing quantitative conversion to the 4-amino derivative without requiring palladium catalysis.
      
  • Global Deprotection: Concentrate the aminated product and redissolve in anhydrous DCM (40 mL) at -78 °C. Dropwise add Boron trichloride (BCl

    
    , 1.0 M in DCM, 30.0 mmol). Stir for 2 hours at -20 °C.
    
  • Final Isolation: Quench with methanol, concentrate, and purify the final 6-methyl C-nucleoside analog via preparative reverse-phase HPLC (C18, Water/Acetonitrile gradient).

References

  • Liu, J., Chen, H., Wang, M., He, W., & Yan, J.-L. (2023). Synthesis of Remdesivir by Direct Lithiation of Pyrrolo[2,1-f][1,2,4]triazine Derivatives Enabled C-Glycosylation. European Journal of Organic Chemistry, 26(24), e202300197.[Link]

  • Al-Tawaha, A., & Al-Tawaha, A. R. (2021). A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. National Center for Biotechnology Information (PMC).[Link]

  • Von Keutz, T., Williams, J. D., & Kappe, C. O. (2021). Flash Chemistry Approach to Organometallic C-Glycosylation for the Synthesis of Remdesivir. Organic Process Research & Development, 25(5), 1015-1021.[Link]

  • Geng, Z., et al. (2023). Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C-1′ Position. The Journal of Organic Chemistry, 88(12), 8560-8572.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of functionalized pyrrolo[2,1-f][1,2,4]triazines—a privileged scaffold central to the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of functionalized pyrrolo[2,1-f][1,2,4]triazines—a privileged scaffold central to the development of kinase inhibitors and antiviral nucleoside analogs.

Synthesizing the specific 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine derivative requires a rigorous, three-phase approach: N-amination of a pyrrole precursor, cyclization to form the triazine core, and regioselective C4-halogenation. Below is our comprehensive troubleshooting guide, designed not just to provide steps, but to explain the mechanistic causality behind each experimental choice.

Part 1: Synthetic Workflow Overview

SynthesisWorkflow SM Methyl 4-methyl-1H-pyrrole- 2-carboxylate Int1 Methyl 1-amino-4-methyl-1H- pyrrole-2-carboxylate SM->Int1 NH2Cl, NaH DMF, 0 °C Int2 6-methylpyrrolo[2,1-f] [1,2,4]triazin-4(3H)-one Int1->Int2 Formamidine acetate EtOH, 85 °C Prod 4-Bromo-6-methylpyrrolo [2,1-f][1,2,4]triazine Int2->Prod POBr3, DIPEA Toluene, 70 °C

Synthetic workflow for 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine from a pyrrole precursor.

Part 2: Troubleshooting Guide & FAQs
Phase 1: N-Amination of the Pyrrole Precursor

Q: Why is my N-amination of methyl 4-methyl-1H-pyrrole-2-carboxylate stalling at 50-60% conversion when using chloramine? A: Chloramine (


) is highly volatile and prone to rapid disproportionation into dichloramine and nitrogen gas at ambient temperatures. If the reagent degrades before reacting, conversion stalls.
Causality & Solution: The N-amination relies on the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on the electrophilic nitrogen of chloramine. To prevent chloramine degradation, generate it in situ at -5 °C to 0 °C using sodium hypochlorite and ammonia, and extract it immediately into an organic phase (like MTBE) before dropwise addition to the sodium hydride-activated pyrrole. This biphasic handling prevents aqueous quenching of the pyrrole anion and maximizes atom economy, as demonstrated in1[1].
Phase 2: Cyclization to the Triazin-4(3H)-one Core

Q: During cyclization with formamidine acetate, I observe significant degradation and a dark, tarry reaction mixture. How can I improve the yield? A: High temperatures (e.g., >130 °C) traditionally used with formamide lead to severe thermal decomposition of the electron-rich N-aminopyrrole intermediate. Causality & Solution: Switch the cyclization reagent from formamide to formamidine acetate. Formamidine acetate acts as both the carbon source and the cyclization trigger at a much lower activation energy. By conducting the reaction in ethanol at 80-85 °C, you prevent thermal degradation. Furthermore, limit the formamidine acetate to exactly 4.0 equivalents; excess reagent promotes off-target side reactions with the pyrrole ring.

Phase 3: Regioselective C4-Bromination

Q: The final bromination step with


 yields a mixture of the desired 4-bromo product and a dibrominated side product. How do I control regioselectivity? 
A:  The pyrrolo[2,1-f][1,2,4]triazine core is highly electron-rich, particularly at the C7 position. Excess 

or excessive heating (e.g., refluxing toluene at 110 °C) leads to electrophilic aromatic substitution at C7, yielding a 4,7-dibromo byproduct. Causality & Solution: The conversion of the C4-lactam to the C4-bromide proceeds via a Vilsmeier-type intermediate. To favor C4-O activation over C7-H electrophilic attack, use strictly 1.2 equivalents of

and add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA). DIPEA buffers the hydrobromic acid generated during the reaction, preventing acid-catalyzed polymerization of the pyrrole ring and suppressing off-target electrophilic bromination[2]. Maintain the reaction temperature strictly at 70 °C.

Troubleshooting Issue Low Yield in C4-Bromination Check LC-MS Analysis of Crude Mixture Issue->Check Unreacted High Unreacted Starting Material Check->Unreacted Overbromo Formation of C4,C7- Dibromo Byproduct Check->Overbromo Sol1 Increase POBr3 to 1.5 eq. Check solvent for moisture. Unreacted->Sol1 Sol2 Lower temp to 70 °C. Add DIPEA (1.0 eq). Overbromo->Sol2

Decision tree for troubleshooting regioselectivity and conversion issues during C4-bromination.

Part 3: Quantitative Data Summary

The following table summarizes the optimized parameters for each phase of the synthesis to ensure maximum yield and minimal impurity formation.

Reaction StepPrimary ReagentsTemp (°C)Time (h)Optimized YieldCommon Impurity
1. N-Amination

(2.0 eq), NaH (1.1 eq)
0 to 5285%Unreacted Starting Material
2. Cyclization Formamidine acetate (4.0 eq)85491%Thermal oligomers
3. C4-Bromination

(1.2 eq), DIPEA (1.0 eq)
701678%4,7-Dibromo derivative
Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of Methyl 1-amino-4-methyl-1H-pyrrole-2-carboxylate
  • Activation: Charge a dry reactor with methyl 4-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous DMF (10 volumes). Cool the mixture to 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation (IPC 1): Monitor

      
       gas evolution. Wait until bubbling completely ceases (approx. 30 min) to ensure 100% deprotonation.
      
  • Amination: Dropwise add freshly prepared

    
     in MTBE (2.0 eq), maintaining the internal temperature below 5 °C. Stir for 2 hours.
    
    • Self-Validation (IPC 2): Quench an aliquot in MeOH and analyze via LC-MS. Proceed to workup only if unreacted starting material is <2%.

  • Workup: Quench with cold water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate under vacuum.
    
Step 2: Synthesis of 6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
  • Cyclization: Dissolve the crude N-aminopyrrole intermediate in absolute ethanol (8 volumes). Add formamidine acetate (4.0 eq).

  • Heating: Heat the reaction mixture to 85 °C for 4 hours.

    • Self-Validation (IPC 3): Monitor by HPLC (230 nm). The intermediate mass must completely transition to the

      
       of the cyclized lactam.
      
  • Workup: Cool the mixture to room temperature. The product will precipitate. Filter the solid, wash with cold water and cold MTBE, and dry under vacuum at 50 °C to constant weight.

Step 3: Synthesis of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
  • Activation: Suspend the lactam (1.0 eq) in anhydrous toluene (10 volumes) under a nitrogen atmosphere. Add DIPEA (1.0 eq) and stir for 10 minutes.

  • Halogenation: Carefully add

    
     (1.2 eq). Heat the reaction to exactly 70 °C and stir for 16 hours.
    
    • Self-Validation (IPC 4): Perform LC-MS analysis. Look for the desired mass (displaying the characteristic 1:1 isotopic pattern for a single bromine atom). If the dibromo mass (

      
       for 2 Br) exceeds 5% relative abundance, immediately cool the reaction to halt over-reaction.
      
  • Workup: Cool to 0 °C. Quench slowly by dropwise addition of saturated aqueous

    
     until pH is neutral. Extract with DCM (3x), dry over 
    
    
    
    , and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the final product as a pale solid.
Part 5: References
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development. Available at:[1]

  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. d-nb.info. Available at:

  • WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors. Google Patents. Available at:[2]

Sources

Optimization

managing scalability issues in pyrrolo[2,1-f]triazine production

Topic: Managing Scalability Issues in Pyrrolo[2,1-f]triazine Production Introduction Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist specializing in heterocyclic scale-up, I ha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Scalability Issues in Pyrrolo[2,1-f]triazine Production

Introduction Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist specializing in heterocyclic scale-up, I have guided numerous teams through the transition of pyrrolo[2,1-f][1,2,4]triazine synthesis from bench-scale discovery to multi-kilogram manufacturing. This fused bicyclic core is a critical regulatory starting material for nucleotide analogs like Remdesivir[1]. However, scaling its production introduces severe thermodynamic bottlenecks, regioselectivity challenges during N-amination, and prolonged batch cycle times.

This guide is structured as a technical Q&A to address the most critical scalability issues, grounded in field-proven causality and self-validating protocols.

Section 1: Thermodynamic Bottlenecks & Exotherm Control

Q: During the Vilsmeier formylation of pyrrole at the 500g scale, we are experiencing thermal runaway warnings. How do we safely manage this exotherm without compromising the yield of 2-formylpyrrole?

Expert Insight: The Vilsmeier cascade is highly exothermic. The generation of the Vilsmeier reagent itself (from DMF and POCl₃) releases heat, but the subsequent addition of pyrrole is the true thermal bottleneck. The causality here lies in the rapid electrophilic aromatic substitution at the electron-rich pyrrole ring. If heat is not dissipated, the intermediate degrades into polymeric tars.

According to Stoessel's Rules of thermal safety, a process is safe for scale-up if the Maximum Temperature of the Synthesis Reaction (MTSR) remains below the Maximum Technical Temperature (MTT, typically the solvent's boiling point)[1]. By carefully controlling the dosing rate, the MTSR can be capped at 84 °C, ensuring low severity[1].

Table 1: Thermodynamic Parameters of the Vilsmeier Cascade

Reaction StepAdiabatic Temp Rise (ΔTad)MTSR (°C)MTT Limit (°C)Severity Level
Vilsmeier Reagent Generation30.40 °C30.40 °C>100 °CLow
Pyrrole Addition84.00 °C84.00 °C>100 °CLow (if dosed correctly)

Data synthesized from calorimetric scale-up studies[1].

Protocol 1: Self-Validating Vilsmeier Formylation

Mechanistic Rationale: Decoupling reagent generation from substrate addition prevents thermal accumulation.

  • Reagent Generation: Charge a jacketed reactor with DMF (3.0 equiv) and cool to 0 °C. Dose POCl₃ (1.1 equiv) over 2 hours.

    • Causality: Slow dosing controls the 30.4 °C adiabatic rise, preventing the degradation of the highly reactive chloroiminium ion.

  • Substrate Dosing: Dilute pyrrole (1.0 equiv) in a minimal volume of DMF. Dose into the Vilsmeier reagent at a rate that maintains the internal temperature below 25 °C.

  • Thermal Quench: Quench the reaction mixture into a buffered aqueous solution (pH 7-8) at 0 °C.

    • Validation Checkpoint: Monitor the quench via inline FTIR. The disappearance of the iminium C=N stretch (~1650 cm⁻¹) and the appearance of the aldehyde C=O stretch (~1665 cm⁻¹) validates successful hydrolysis. If the iminium signal persists, extend the quench time before phase separation.

Section 2: N-Amination Selectivity & Impurity Profiling

Q: Our N-amination step using hydroxylamine-O-sulfonic acid (HOSA) is yielding nearly equal parts of 1-amino-2-pyrrolonitrile and the unwanted 2-pyrrolonitrile byproduct. How do we shift this selectivity?

Expert Insight: This is a classic mechanistic divergence. The classical route utilizes HOSA in aqueous KOH[2]. However, the strongly basic aqueous environment promotes a competing elimination pathway, where the intermediate oxime undergoes dehydration to form 2-pyrrolonitrile (up to 37% yield) rather than the desired N-aminated product[2].

To solve this, we must alter the amination trajectory. Replacing HOSA with chloramine (generated in situ from bleach and ammonia) or utilizing a non-aqueous base system (like NaH) suppresses the elimination pathway, driving the N-amination forward and improving the overall yield of the pyrrolo[2,1-f][1,2,4]triazine core from 33% to 55%[1][2].

Selectivity N1 2-Formylpyrrole N2 Aminating Agent N1->N2 N3 HOSA (Aq. KOH) N2->N3 Classical Route N4 Chloramine (NaH/NH3) N2->N4 Optimized Route N5 High 2-pyrrolonitrile (Elimination Byproduct) N3->N5 Base-driven dehydration N6 1-amino-2-pyrrolonitrile (Target Intermediate) N4->N6 Direct N-amination

Reagent selection logic for optimizing N-amination selectivity.

Section 3: Overcoming Batch Time Limits with Continuous Flow

Q: The final cyclocondensation with formamidine acetate takes over 26 hours in our batch reactors. Can this be accelerated without degrading the product?

Expert Insight: Yes. The prolonged reaction time in batch is due to poor mass transfer and the need to operate at lower temperatures to prevent the thermal decomposition of formamidine acetate. By transitioning to a continuous flow regime, we can exploit high-temperature/short-residence-time (HT-SRT) kinetics.

Recent advances in continuous flow synthesis have demonstrated that the pyrrolo[2,1-f][1,2,4]triazine core can be formed in just 79 minutes with a throughput of 2.96 g·h⁻¹[3]. The pressurized flow reactor allows the solvent to be heated above its atmospheric boiling point, exponentially accelerating the cyclization while the short residence time prevents product degradation[3].

FlowChemistry A 1-Amino-2-pyrrolonitrile (Feed A) C T-Mixer (High Shear) A->C B Formamidine Acetate (Feed B) B->C D Heated Flow Reactor (150°C, 79 min residence) C->D Homogeneous mixture E In-line UV/Vis (PAT Monitoring) D->E Cyclocondensation F Pyrrolo[2,1-f][1,2,4]triazine (Collection) E->F Yield validation

Continuous flow workflow for accelerated pyrrolo[2,1-f][1,2,4]triazine cyclocondensation.

Protocol 2: Continuous-Flow Cyclocondensation

Mechanistic Rationale: Pressurized flow enables superheating, accelerating the nucleophilic attack of the amidine nitrogen onto the nitrile carbon, followed by rapid ring closure.

  • Preparation of Feeds: Prepare Feed A (1-amino-2-pyrrolonitrile in ethanol) and Feed B (formamidine acetate and K₂CO₃ in ethanol).

  • System Priming: Prime the continuous flow reactor with pure ethanol and pressurize the system to 10 bar using a back-pressure regulator (BPR).

    • Causality: 10 bar prevents solvent boiling when the reactor is heated to 150 °C, enabling high-temperature kinetics.

  • Steady-State Operation: Pump Feeds A and B through a T-mixer into the heated reactor coil (150 °C) configured for a 79-minute residence time[3].

  • Validation Checkpoint: Utilize in-line UV/Vis spectroscopy (Process Analytical Technology, PAT) at the reactor outlet. The target pyrrolo[2,1-f][1,2,4]triazine exhibits a distinct chromophore shift compared to the starting nitrile. If unreacted nitrile is detected, marginally decrease the flow rate to increase residence time until full conversion is observed.

References

  • Source: cambridge.
  • Title: Evolution of the Synthesis of Remdesivir.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support &amp; Knowledge Base: 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Welcome to the Technical Support Center for 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1500999-84-7) . This compound is a critical halogenated heterocyclic building block frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1500999-84-7) . This compound is a critical halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and nucleoside analogs (such as Remdesivir precursors)[1].

Because of its reactive bromine substituent—which serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]—proper handling and storage are paramount to maintaining its structural integrity. This guide provides causality-driven troubleshooting, quantitative storage parameters, and self-validating protocols to ensure reproducible experimental outcomes.

Part 1: Quantitative Storage & Stability Parameters

To prevent premature degradation, adherence to strict environmental controls is required. The table below summarizes the validated quantitative parameters for maintaining compound purity >98%.

ParameterShort-Term Storage (< 4 Weeks)Long-Term Storage (> 1 Month)Solution Storage (e.g., in DMSO)
Temperature 2°C to 8°C-20°C-80°C (Aliquoted)
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert headspace
Light Exposure Amber vial / Dark storageAmber vial / Dark storageAmber vial / Dark storage
Moisture Control Desiccator requiredDesiccator requiredAnhydrous solvent only
Expected Shelf-Life ~6 Months24 Months3 to 6 Months

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My powder batch has shifted from an off-white color to a distinct yellow/brown. What causes this, and is the compound still usable? A: This color shift is a macroscopic indicator of photolytic debromination and subsequent radical propagation. The C-Br bond in brominated heterocycles is susceptible to homolytic cleavage when exposed to UV or visible light[2][3]. This cleavage generates highly reactive free radicals that lead to dimerization or oxidation of the pyrrolotriazine core. If your batch has turned brown, it indicates a significant drop in purity. We recommend re-analyzing the batch via HPLC/LC-MS before use in sensitive cross-coupling reactions, as the loss of the bromine handle will directly reduce your synthetic yield.

Q2: I stored the compound at -20°C, but LC-MS shows hydrolysis products. How did moisture compromise the sample? A: While the pyrrolotriazine scaffold exhibits higher stability against oxidative metabolism compared to imidazoles or oxazoles[4], the introduction of trace moisture during improper handling can catalyze slow hydrolytic degradation. This typically occurs when a vial stored at -20°C is opened immediately upon removal from the freezer. The rapid temperature differential causes atmospheric moisture to condense directly onto the cold powder. To prevent this, you must employ a thermal equilibration step (see SOP below).

Q3: Can I prepare a bulk stock solution in DMSO and store it at 4°C for routine use? A: No. Storing bulk DMSO stock solutions at 4°C subjects the compound to repeated freeze-thaw cycles (DMSO freezes at 19°C). Repeated thawing introduces dissolved oxygen and moisture, accelerating the degradation of the brominated heterocycle[3]. Furthermore, bulk storage requires repeated opening of the vial, compounding exposure risks. Solutions must be aliquoted into single-use volumes and stored at -80°C.

Part 3: Troubleshooting Guide & Degradation Pathways

Understanding the mechanistic pathways of degradation allows researchers to implement targeted preventative measures. The diagram below illustrates how environmental stressors compromise the molecular integrity of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine and how adherence to standard operating procedures (SOPs) preserves it.

G Start 4-Bromo-6-methylpyrrolo [2,1-f][1,2,4]triazine Light UV/Vis Light Exposure Start->Light Improper Handling Moisture Moisture & Oxygen Start->Moisture Improper Seal / Condensation Protection Storage: -20°C, Argon/N2, Amber Vial Start->Protection SOP Compliance Debrom Photolytic Debromination (C-Br Bond Cleavage) Light->Debrom Radical Formation Oxid Oxidation & Hydrolysis Moisture->Oxid Hydrolytic Attack Degradation Degraded Byproducts (Color Change, Purity Drop) Debrom->Degradation Oxid->Degradation Stable Maintained Integrity (>98% Purity) Protection->Stable Preserved C-Br Bond

Degradation pathways of brominated pyrrolotriazines and stabilization via proper storage.

Part 4: Standard Operating Procedure (SOP)

Workflow: Preparation and Aliquoting of Stock Solutions

This self-validating protocol ensures that moisture condensation is physically impossible and that the reactive C-Br bond is shielded from photolytic and oxidative stress.

Materials Required:

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) (sealed under Argon).

  • Amber, single-use microcentrifuge vials.

  • Argon or Nitrogen gas line with a sterile needle.

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed vial of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine from the -20°C freezer. Do not open it. Place the sealed vial inside a vacuum desiccator at room temperature for a minimum of 60 minutes. Causality: This ensures the internal temperature of the powder matches the ambient environment, making condensation physically impossible.

  • Inert Atmosphere Handling: Transfer the equilibrated vial to a fume hood or glove box purged with Nitrogen/Argon.

  • Solvent Reconstitution: Inject the required volume of anhydrous DMSO directly into the vial to achieve the desired molarity (e.g., 10 mM). Swirl gently until the powder is fully dissolved. Do not vortex vigorously, as this can introduce micro-bubbles of oxygen if the seal is imperfect.

  • Aliquoting: Distribute the stock solution into pre-labeled, amber single-use vials (e.g., 50 µL per vial). Causality: Amber vials block UV/Vis light, preventing photolytic debromination[3].

  • Headspace Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface in each aliquot for 3–5 seconds to displace ambient air, then immediately cap tightly.

  • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen or dry ice, and transfer them immediately to a -80°C freezer for long-term solution storage.

Part 5: References

Sources

Optimization

solvent effects on reactions involving 4-Bromo-6-methylpyrrolo[2,1-f]triazine

Welcome to the Technical Support Center for Pyrrolotriazine Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in functionalizing the 4-Bromo-6-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolotriazine Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in functionalizing the 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine scaffold: solvent selection .

Because this scaffold is a privileged structure in modern drug discovery—serving as the core for broad-spectrum antivirals (like remdesivir) and potent kinase inhibitors (like EGFR and VEGFR-2 antagonists)[1][2]—understanding the mechanistic interplay between the solvent, the highly electrophilic C-4 position, and the reaction conditions is paramount to avoiding costly scale-up failures.

Below, you will find our diagnostic FAQs, quantitative solvent data, and self-validating experimental protocols.

I. Diagnostic FAQs: Troubleshooting Solvent-Induced Failures

Q1: During the nucleophilic aromatic substitution (SNAr) of the 4-bromo group with an aniline in DMF, we observe a persistent +44 Da impurity via LCMS. What is the mechanism, and how can solvent choice prevent this?

Causality & Mechanism: The +44 Da mass corresponds to a dimethylamine adduct. At elevated temperatures (>60°C) or in the presence of strong bases (e.g., DIPEA, K2CO3), N,N-Dimethylformamide (DMF) undergoes thermal degradation and base-catalyzed hydrolysis to liberate free dimethylamine[3]. The C-4 position of the pyrrolo[2,1-f][1,2,4]triazine core is exceptionally electrophilic[2]. Consequently, the liberated dimethylamine, being highly nucleophilic and sterically unhindered, rapidly outcompetes your bulkier aniline for the C-4 position, leading to the irreversible formation of 4-(dimethylamino)-6-methylpyrrolo[2,1-f][1,2,4]triazine. The Solution: Abandon DMF for this specific transformation. Switch to a more thermally and chemically stable polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP), or utilize a biphasic system (e.g., 2-Methyltetrahydrofuran/Water) if phase-transfer conditions are viable[4].

Q2: Can I use alcoholic solvents (MeOH, EtOH) to improve the solubility of polar nucleophiles during C-4 amination?

Causality & Mechanism: Using protic solvents is highly risky unless the nucleophile is overwhelmingly reactive (e.g., hydrazine or primary aliphatic amines). If you are coupling a weaker nucleophile (like an aniline) in the presence of a base, the base will deprotonate the alcoholic solvent to form an alkoxide (e.g., methoxide or ethoxide). These alkoxides will rapidly attack the 4-bromo position, yielding C-4 alkoxy byproducts. The Solution: If solubility is an issue, use anhydrous DMSO or NMP rather than alcohols.

Q3: When attempting a lithium-halogen exchange on the 4-bromo moiety using n-BuLi at -78°C, we predominantly isolate the debrominated (C-4 protonated) product instead of the desired electrophile adduct. Why?

Causality & Mechanism: Protodehalogenation occurs when the highly basic C-4 organolithium intermediate abstracts a proton before reacting with your intended electrophile. While THF is the industry standard for this, it can undergo base-induced ring-opening if localized temperature spikes occur during n-BuLi addition, providing a proton source. More critically, standard THF is highly hygroscopic; even trace moisture will instantly quench the organolithium species. The Solution: Transition to 2-Methyltetrahydrofuran (MeTHF). MeTHF has significantly lower water miscibility, making it far easier to dry over molecular sieves to achieve Karl Fischer (KF) values < 50 ppm[4].

Q4: Our Suzuki-Miyaura cross-coupling at the C-4 position stalls at 50% conversion in THF/Water. Adding more Pd catalyst does not improve the yield.

Causality & Mechanism: The pyrrolo[2,1-f][1,2,4]triazine scaffold contains multiple nitrogen atoms that can coordinate with palladium, leading to catalyst resting states or precipitation[1]. Furthermore, THF/Water mixtures often suffer from poor phase mixing at higher temperatures, limiting the mass transfer required for the inorganic base to activate the boronic acid. The Solution: Switch to a 1,4-Dioxane/Water system (typically 4:1 v/v). Dioxane's higher boiling point allows for reaction temperatures of 80–100°C, providing the thermal energy necessary to overcome the activation barrier of oxidative addition into the C-4 C-Br bond while maintaining a homogenous organic phase for the lipophilic triazine[4].

II. Quantitative Data: Solvent Effects on C-4 Substitution

To illustrate the critical nature of solvent selection, the table below summarizes the outcomes of a standardized SNAr reaction (4-Bromo-6-methylpyrrolo[2,1-f]triazine + 3-chloro-4-fluoroaniline + DIPEA, heated at 80°C for 12 hours).

SolventDielectric Constant (ε)Conversion (%)Major Impurity IdentifiedYield of Target (%)
DMF 36.7>99%C-4 Dimethylamino adduct (15%)78%
NMP 32.298%None detected92%
MeTHF 6.9745%Unreacted starting material41%
EtOH 24.585%C-4 Ethoxy adduct (20%)60%

III. Logical Workflows & Visualizations

SNAr_Solvent A C-4 Bromine Displacement B Select Solvent Class A->B C Polar Aprotic (DMF/DMSO) B->C D Ethereal (THF/MeTHF) B->D E Protic (EtOH/iPrOH) B->E F Risk: Dimethylamine Adduct C->F G Risk: Sluggish Kinetics D->G H Risk: Alkoxy Byproducts E->H

Fig 1: Solvent selection logic and associated risks for C-4 SNAr reactions.

MHE_Workflow Step1 Dry MeTHF (KF < 50 ppm) Step2 Cool to -78°C Step1->Step2 Step3 Add n-BuLi (Dropwise) Step2->Step3 Step4 Electrophile Quench Step3->Step4

Fig 2: Optimized solvent workflow for metal-halogen exchange at the C-4 position.

IV. Self-Validating Experimental Protocols

Protocol A: Optimized SNAr Amination in NMP

This protocol eliminates the dimethylamine impurity while maintaining the high polarity required for the reaction.

  • Preparation: Charge a dry, nitrogen-flushed reaction vessel with 4-Bromo-6-methylpyrrolo[2,1-f]triazine (1.0 eq) and the desired aniline derivative (1.2 eq).

  • Solvent Addition: Add anhydrous NMP (5 volumes relative to the triazine mass).

    • Self-Validation Checkpoint 1: Verify dissolution. The solution should be pale yellow and completely transparent. Particulates indicate degraded starting material or poor solvent quality.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80°C for 4 to 6 hours.

    • Self-Validation Checkpoint 2: At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and run LCMS. A successful reaction will show the disappearance of the isotopic doublet at m/z 212/214[M+H]+ and the appearance of the product mass. If the starting material persists >5% area, extend heating by 2 hours.

  • Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (20 volumes) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Suzuki-Miyaura Coupling in 1,4-Dioxane/Water

This protocol ensures phase homogeneity and prevents catalyst precipitation.

  • Preparation: Charge the reactor with 4-Bromo-6-methylpyrrolo[2,1-f]triazine (1.0 eq), the boronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Solvent Addition: Add a sparged (degassed) mixture of 1,4-Dioxane and Water (4:1 v/v, 10 volumes total).

    • Self-Validation Checkpoint 1: Ensure the K3PO4 is fully dissolved in the aqueous micro-phase and the triazine is dissolved in the organic phase. The mixture should be a smoothly stirring emulsion.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a strict nitrogen atmosphere.

  • Heating: Heat to 90°C for 8 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot (Rf ~0.6) should be completely consumed, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, separate the layers, and wash the organic layer with brine before concentrating.

V. References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir, National Institutes of Health (PMC), [Link]1]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1,2,4]triazines, American Chemical Society (OPRD), [Link]4]

  • Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template, National Institutes of Health (PubMed), [Link]2]

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions, Semantic Scholar / ACS OPRD, [Link]3]

Sources

Troubleshooting

Technical Support Center: Prevention of Di-brominated Side-Products

Welcome to the technical support center for advanced bromination strategies. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in their bromi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced bromination strategies. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in their bromination reactions. Specifically, we will address the common issue of di-brominated side-product formation and provide comprehensive troubleshooting guides and frequently asked questions to help you achieve clean, high-yield mono-bromination.

Introduction: The Challenge of Selective Bromination

Bromination is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of applications, from pharmaceuticals to materials science. However, the high reactivity of some aromatic and aliphatic systems can lead to over-bromination, resulting in the formation of undesired di-, tri-, or even poly-brominated products.[1] This not only reduces the yield of the desired mono-brominated compound but also complicates purification, leading to increased time and cost.

This guide will delve into the mechanistic underpinnings of di-bromination and provide actionable strategies to control the selectivity of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your bromination experiments and offers step-by-step solutions.

Problem 1: My reaction on an activated aromatic ring yields a mixture of mono- and di-brominated products.

Scenario: You are attempting to mono-brominate an activated aromatic compound, such as phenol or aniline, and are observing significant amounts of the di-brominated side-product.

Root Cause Analysis: Activated aromatic rings, those with electron-donating groups (e.g., -OH, -NH₂, -OR), have increased electron density, making them highly susceptible to electrophilic aromatic substitution.[1][2] Once the first bromine atom is introduced, the ring often remains activated enough to undergo a second substitution, leading to di-bromination.

Solutions:
  • Choice of Brominating Agent: Switch from highly reactive agents like elemental bromine (Br₂) to a milder, more selective reagent. N-Bromosuccinimide (NBS) is an excellent alternative that provides a controlled release of bromine, minimizing over-bromination.[1][3][4][5][6]

  • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use a 1:1 molar ratio or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent to the substrate.[7][8]

  • Lower Reaction Temperature: Decreasing the reaction temperature can significantly enhance selectivity.[9][10] Lower temperatures favor the desired mono-bromination pathway by reducing the kinetic energy available for the second, less favorable bromination to occur.[9] For highly activated systems, temperatures as low as -10 °C to 0 °C can be beneficial.[11]

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are often preferred over polar solvents, which can enhance the electrophilicity of bromine.[1]

  • Protecting Groups: For extremely activated systems like phenols and anilines, consider protecting the activating group. For example, an amino group can be converted to an amide, which is less activating, to allow for selective mono-bromination before deprotection.[12]

Problem 2: I am observing di-bromination at the α-position of my ketone.

Scenario: You are trying to synthesize an α-mono-brominated ketone, but the reaction is proceeding to the di-brominated product.

Root Cause Analysis: Base-catalyzed α-bromination of ketones proceeds through an enolate intermediate. The introduction of the first bromine atom, an electron-withdrawing group, increases the acidity of the remaining α-hydrogen. This makes the formation of the second enolate faster than the first, leading to rapid di-bromination.[13]

Solutions:
  • Switch to Acid-Catalyzed Conditions: Acid-catalyzed α-bromination proceeds through an enol intermediate. The formation of this enol is the rate-determining step.[13] Once the first bromine is introduced, the carbonyl oxygen becomes less basic, slowing down the formation of the subsequent enol and thus disfavoring di-bromination.[13]

  • Careful Control of Stoichiometry: As with aromatic bromination, precise control over the amount of brominating agent is crucial. Use no more than one equivalent of bromine or NBS.[7]

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, reducing the likelihood of a second bromination event occurring on the same molecule before all the starting material has reacted once.[7]

Problem 3: My benzylic bromination is resulting in both mono- and di-brominated products.

Scenario: When attempting to mono-brominate a benzylic position using NBS and a radical initiator, you are getting a mixture of products.

Root Cause Analysis: Benzylic bromination proceeds via a radical chain mechanism.[14] While generally selective, high concentrations of the bromine radical or prolonged reaction times can lead to the abstraction of a second hydrogen from the mono-brominated product, followed by reaction with another bromine equivalent.

Solutions:
  • Control NBS Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of freshly recrystallized NBS. This ensures the bromine concentration remains low and is generated in situ.

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.[7]

  • Maintain a Low Concentration of Bromine: The reaction relies on a low, steady-state concentration of bromine radicals. Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is used in catalytic amounts (typically 1-5 mol%).[14]

Summary of Troubleshooting Strategies
Problem Primary Cause Recommended Solutions
Di-bromination of Activated AromaticsHigh ring activationUse milder brominating agents (NBS)[1], control stoichiometry[7][8], lower temperature[9][11], use non-polar solvents[1], employ protecting groups[12].
α,α-Di-bromination of KetonesIncreased acidity of remaining α-H in baseSwitch to acid-catalyzed conditions[13], use precise stoichiometry[7], add brominating agent slowly[7].
Di-bromination at Benzylic PositionsOver-reaction/high radical concentrationControl NBS stoichiometry, monitor reaction progress closely[7], use catalytic radical initiator[14].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of electrophilic aromatic di-bromination?

A1: Electrophilic aromatic bromination occurs via a two-step mechanism.[15][16] First, the aromatic ring attacks an electrophilic bromine species to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][15] In the second step, a base removes a proton from the carbon bearing the bromine, restoring aromaticity.[15][16] If the mono-brominated product is still sufficiently electron-rich, it can undergo this entire process a second time to yield a di-brominated product.[2]

Q2: How does steric hindrance affect the potential for di-bromination?

A2: Steric hindrance can play a significant role in preventing di-bromination. Large, bulky substituents on the aromatic ring can physically block the approach of the electrophile to adjacent positions.[17][18] This is particularly relevant for ortho-positions. If the mono-bromination occurs at a position that sterically encumbers the remaining activated sites, further bromination can be significantly disfavored.

Q3: Are there any catalysts that can improve selectivity for mono-bromination?

A3: Yes, certain catalysts can enhance selectivity. For instance, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds, which can help prevent di-bromination at other activated sites.[11][19] Additionally, recent research has explored zwitterionic salt catalysts that can promote site-selective mono-bromination with very low catalyst loading.[20]

Q4: Can I use computational chemistry to predict the likelihood of di-bromination?

A4: Computational chemistry can be a powerful tool to predict the reactivity of different positions on an aromatic ring. By calculating the electron density at various sites and modeling the stability of the arenium ion intermediates for both the first and second bromination, you can gain insight into the kinetic and thermodynamic favorability of mono- versus di-bromination.

Q5: What is the best way to purify my desired mono-brominated product from the di-brominated side-product?

A5: Column chromatography is typically the most effective method for separating mono- and di-brominated products. The difference in polarity between the two compounds is usually sufficient to allow for good separation on a silica gel column. Recrystallization can also be an effective technique if a suitable solvent system can be found where the solubility of the two products is significantly different.

Experimental Protocols

Protocol 1: Selective Mono-bromination of an Activated Arene using NBS

This protocol provides a general procedure for the selective mono-bromination of an activated aromatic compound, such as anisole.

Materials:

  • Anisole (1.0 eq)

  • N-Bromosuccinimide (NBS), freshly recrystallized (1.0 eq)[11]

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the anisole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -10 °C in an ice-salt bath.[11]

  • In one portion, add N-bromosuccinimide (1.0 eq) to the cooled, stirring solution.[11]

  • Stir the resulting mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC.[11]

  • Once the starting material is consumed, quench the reaction by adding water.[11]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-brominated product.[11]

Protocol 2: Selective α-Mono-bromination of a Ketone under Acidic Conditions

This protocol outlines a general procedure for the acid-catalyzed mono-bromination of a ketone, such as acetophenone.

Materials:

  • Acetophenone (1.0 eq)

  • Bromine (1.0 eq)

  • Methanol

  • Concentrated HCl (catalytic amount)

  • 10% Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the acetophenone (1.0 eq) in methanol.[13]

  • Add a catalytic amount of concentrated HCl (e.g., 1 mL for a 2 mmol scale reaction).[13]

  • Cool the solution to 0-5 °C in an ice bath.[13]

  • Prepare a solution of bromine (1.0 eq) in methanol and add it to a dropping funnel.[13]

  • Add the bromine solution dropwise to the stirred ketone solution while maintaining the temperature between 0-5 °C.[13]

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.[13]

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a 10% sodium bicarbonate solution.[13]

  • Extract the product with ethyl acetate (3x).[13]

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[13]

  • Purify the product as necessary.

Visualizing Reaction Control

Workflow for Troubleshooting Di-bromination

G start Di-bromination Observed substrate_type What is the substrate type? start->substrate_type aromatic Activated Aromatic substrate_type->aromatic Aromatic ketone Ketone (α-position) substrate_type->ketone Ketone benzylic Benzylic substrate_type->benzylic Benzylic arom_sol1 Use Milder Reagent (NBS) aromatic->arom_sol1 ketone_sol1 Switch to Acidic Conditions ketone->ketone_sol1 benzylic_sol1 Monitor Reaction (TLC/GC) benzylic->benzylic_sol1 arom_sol2 Control Stoichiometry (≤1 eq) arom_sol1->arom_sol2 arom_sol3 Lower Temperature arom_sol2->arom_sol3 end_node Achieve Mono-bromination arom_sol3->end_node ketone_sol2 Slow Reagent Addition ketone_sol1->ketone_sol2 ketone_sol2->end_node benzylic_sol2 Ensure Cat. Initiator benzylic_sol1->benzylic_sol2 benzylic_sol2->end_node

Caption: A decision-making workflow for troubleshooting di-bromination based on substrate type.

Mechanism: Acid- vs. Base-Catalyzed α-Bromination

G cluster_acid Acid-Catalyzed (Favors Mono-bromination) cluster_base Base-Catalyzed (Favors Di-bromination) A_Ketone Ketone A_Enol Enol Intermediate (Rate-Limiting) A_Ketone->A_Enol H+ A_Mono Mono-bromo Ketone (Less Basic Carbonyl) A_Enol->A_Mono Br2 A_Di Di-bromo Ketone (Slow Formation) A_Mono->A_Di Slow B_Ketone Ketone B_Enolate1 Enolate Intermediate B_Ketone->B_Enolate1 Base B_Mono Mono-bromo Ketone (More Acidic α-H) B_Enolate1->B_Mono Br2 B_Enolate2 Second Enolate (Faster Formation) B_Mono->B_Enolate2 Base (fast) B_Di Di-bromo Ketone B_Enolate2->B_Di Br2

Caption: Comparison of acid- and base-catalyzed pathways for α-bromination of ketones.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information. [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. Making Molecules. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Chembond. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics. ACS Publications. [Link]

  • N-Bromosuccinimide (NBS). Imperial Scientific. [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. [Link]

  • Alkane Bromination Revisited: “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures. ACS Publications. [Link]

  • The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning. [Link]

  • Understanding Bromohydrin Formation: The Role of Electronic and Steric Effects. Oreate AI. [Link]

  • A New Regioselective Bromination of Activated Aromatic Rings. Academia.edu. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Zwitterionic-Salt-Catalyzed Site-Selective Monobromination of Arenes. ACS Publications. [Link]

  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed. [Link]

  • Catalytic process for selective aromatic bromination.
  • Active/inactive aromatic ring bromination. Chemia. [Link]

  • Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. PubMed. [Link]

  • Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics. ResearchGate. [Link]

  • Bromination of aromatic compounds.
  • undergraduate bromination lab troubleshooting. Reddit. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Royal Society of Chemistry. [Link]

  • Steric influence on solvate formation – A comparison of resorcylic acid and two brominated derivatives. University of Manchester. [Link]

  • in the chemical literature: dibromination, E2, & SN2. YouTube. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. [Link]

  • Trouble with NBS bromination. Reddit. [Link]

  • Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. PubMed. [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. [Link]

  • Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. ACS Publications. [Link]

  • 54 questions with answers in BROMINATION. ResearchGate. [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. National Center for Biotechnology Information. [Link]

  • Reaction of Alkenes with Bromine. Chemistry Steps. [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Publications. [Link]

  • Recent progress in the oxidative bromination of arenes and heteroarenes. Royal Society of Chemistry. [Link]

  • Bromination of Deactivated Aromatic Compounds. ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Publications. [Link]

  • Bromination of aromatic compounds without catalyst. Sciencemadness.org. [Link]

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Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of 4-Bromo-6-methylpyrrolo[2,1-f]triazine

Comparative NMR Strategies for Structural Elucidation of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine: A Guide for Drug Development Introduction Pyrrolo[2,1-f][1,2,4]triazines represent a privileged class of heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Strategies for Structural Elucidation of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine: A Guide for Drug Development

Introduction

Pyrrolo[2,1-f][1,2,4]triazines represent a privileged class of heterocyclic scaffolds, functioning as the core pharmacophore for numerous kinase inhibitors and antiviral C-nucleosides (such as )[1]. In the synthesis of these complex therapeutics, halogenated intermediates like 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine are essential for downstream transition-metal-catalyzed [2]. However, unambiguously assigning the regiochemistry of the bromo and methyl substituents on this fused bicyclic system presents a significant analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare NMR solvent systems and analytical workflows (1D vs. 2D NMR). The methodologies detailed below provide a self-validating protocol to ensure absolute structural certainty before advancing intermediates into costly late-stage development.

Section 1: Solvent Selection Comparison – CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally dictates the resolution and chemical shift dispersion of the electron-deficient pyrrolotriazine core.

  • CDCl₃ (Chloroform-d): The industry standard for relatively non-polar intermediates. It provides sharp signals and minimal viscosity-induced line broadening, making it ideal for routine 1D screening.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): A highly polar solvent capable of strong dipole-dipole interactions. While it increases sample viscosity (necessitating longer relaxation delays), DMSO-d₆ is often superior for resolving overlapping aromatic signals. It selectively deshields protons adjacent to the triazine nitrogen atoms, pulling the H-2 signal downfield and away from the [3].

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts at 400 MHz (Data represents typical reference-derived shifts for 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine)

PositionNucleusCDCl₃ (ppm)DMSO-d₆ (ppm)Multiplicity / Coupling
H-2 ¹H8.158.35Singlet (s)
H-5 ¹H6.756.90Doublet (d, J ≈ 1.5 Hz)
H-7 ¹H7.307.55Doublet (d, J ≈ 1.5 Hz)
6-CH₃ ¹H2.352.32Singlet (s)
C-2 ¹³C148.5149.2CH (Triazine)
C-4 ¹³C118.0117.5C (Quaternary, C-Br)
C-4a ¹³C125.5126.1C (Quaternary, Bridgehead)
C-5 ¹³C108.2109.0CH (Pyrrole)
C-6 ¹³C122.4123.0C (Quaternary, C-CH₃)
C-7 ¹³C114.6115.3CH (Pyrrole)
C-7a ¹³C132.1133.0C (Quaternary, Bridgehead)
6-CH₃ ¹³C13.513.1CH₃ (Aliphatic)

Section 2: Analytical Techniques – The Necessity of 2D NMR

Relying solely on 1D NMR for regiochemical assignment is a critical pitfall. While 1D ¹H and ¹³C NMR confirm the presence of the methyl group and the correct number of aromatic protons, they cannot definitively prove where the substituents are located (e.g., distinguishing the 4-bromo-6-methyl isomer from a 5-bromo-7-methyl impurity).

To establish a self-validating proof of structure, a 2D NMR suite is mandatory:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the cornerstone of regiochemical assignment. The protons of the 6-methyl group will show strong ³J correlations to the quaternary carbons C-5 and C-7, definitively anchoring the methyl group to the C-6 position. Furthermore, the isolated H-2 proton exhibits a ²J correlation to the C-4 carbon. The shielded nature of C-4 (≈117.5 ppm) compared to an unsubstituted triazine carbon confirms the presence of the heavy bromine atom at this exact position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides orthogonal spatial validation. A through-space NOE cross-peak between the 6-methyl protons and both the H-5 and H-7 protons confirms the methyl group is flanked by these two protons, completely ruling out substitution at the C-5 or C-7 positions.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->OneD Decision Ambiguous Regiochemistry (C-4 vs C-5)? OneD->Decision TwoD 2D NMR Acquisition (HSQC, HMBC, NOESY) Decision->TwoD Yes Confirm Final Structural Validation Decision->Confirm No Assign Definitive Assignment (C-4 Bromo, C-6 Methyl) TwoD->Assign Assign->Confirm

Workflow for NMR-based structural elucidation of pyrrolo[2,1-f][1,2,4]triazine derivatives.

Section 3: Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, follow this standardized methodology. Every step is designed to eliminate artifacts and maximize the signal-to-noise ratio (SNR) for critical 2D correlations.

Phase 1: Sample Preparation (The Foundation of Resolution)

  • Dissolution: Weigh exactly 15–20 mg of the intermediate. Dissolve in 0.6 mL of high-purity deuterated solvent (CDCl₃ or DMSO-d₆, 99.8% D). Causality: This specific concentration strikes the optimal balance; it provides sufficient ¹³C SNR while preventing the concentration-dependent line broadening caused by molecular aggregation.

  • Filtration: Pass the dissolved sample through a glass-wool plugged Pasteur pipette directly into a 5 mm NMR tube. Causality: This step is non-negotiable for 2D NMR. Removing paramagnetic impurities and undissolved particulates ensures a perfectly homogeneous local magnetic field, preventing severe

    
     noise in 2D spectra.
    

Phase 2: Instrument Calibration & 1D Acquisition 3. Tuning and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz). Lock the solvent frequency and execute an automated 3D gradient shimming protocol. 4. ¹H NMR Acquisition: Execute a standard ¹H sequence. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (


) for accurate integration, which is critical for the isolated H-2 triazine proton that typically exhibits a longer 

relaxation time. 5. ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence with a minimum of 512 scans to resolve the quaternary bridgehead carbons (C-4a, C-7a).

Phase 3: 2D NMR Suite for Regiochemical Validation 6. HSQC Acquisition: Run a multiplicity-edited HSQC to map all one-bond C-H correlations, instantly differentiating the CH carbons (C-2, C-5, C-7) from the quaternary carbons. 7. HMBC Acquisition: Set the long-range coupling constant parameter (


) to 8 Hz. Acquire with a minimum of 4 scans per increment. Causality: This setting is optimized to capture the critical ²J and ³J correlations from the 6-methyl group to the pyrrole ring carbons, and from H-2 to the brominated C-4 position.
8.  NOESY Acquisition:  Set the mixing time to 400 ms. Causality: For small molecules in this molecular weight range, a 400 ms mixing time allows sufficient cross-relaxation to observe the spatial proximity between the 6-methyl group and the adjacent H-5/H-7 protons without significant spin diffusion.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. URL:[Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines. ACS Omega. URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases. US Patent 6869952B2.

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Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of 4-Bromo-6-methylpyrrolo[2,1-f]triazine

Introduction: The Analytical Imperative for a Novel Heterocycle The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of pivotal therapeutic agents, including kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of pivotal therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs like Remdesivir.[4][5] 4-Bromo-6-methylpyrrolo[2,1-f]triazine emerges as a key intermediate in the synthesis of these complex molecules. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 4-Bromo-6-methylpyrrolo[2,1-f]triazine. We will move beyond rote protocols to explore the causal chemistry behind method development choices, empowering researchers and drug development professionals to select and optimize analytical strategies that are both efficient and scientifically sound.

Understanding the Analyte: Physicochemical Profile

Effective method development begins with a thorough understanding of the analyte's properties. 4-Bromo-6-methylpyrrolo[2,1-f]triazine is a fused heterocyclic system. Its structure dictates its chromatographic behavior.

Caption: Chemical Structure of 4-Bromo-6-methylpyrrolo[2,1-f]triazine.

  • Polarity: The molecule possesses moderate polarity due to the nitrogen heteroatoms, but the fused aromatic system and the bromine substituent also confer significant hydrophobic character. This profile makes it an ideal candidate for Reversed-Phase HPLC.

  • Basicity: The nitrogen atoms in the triazine ring are potential sites for protonation.[1] The pKa of the molecule will influence its retention and peak shape as a function of mobile phase pH. Under acidic conditions, protonation can lead to strong interactions with residual silanols on the silica backbone of the stationary phase, potentially causing peak tailing.

  • UV Absorbance: The conjugated π-electron system of the pyrrolotriazine ring ensures strong UV absorbance, making UV detection a highly sensitive and suitable choice for analysis.[6]

HPLC Method Development Strategies: A Comparative Analysis

The goal of any purity method is to achieve baseline separation of the main compound from all potential impurities, including starting materials, by-products, and degradation products, in a reasonable timeframe.

HPLC_Workflow cluster_Analyte Phase 1: Analyte & System Definition cluster_Method Phase 2: Method Development cluster_Validation Phase 3: Validation & Application Analyte Define Analyte Properties (Polarity, pKa, UV λmax) Column Select Column (e.g., C18, C8) Analyte->Column Guides initial choice MobilePhase Optimize Mobile Phase (Organic Solvent, pH, Buffer) Column->MobilePhase Dictates solvent system Detection Set Detection Parameters (Wavelength, Bandwidth) MobilePhase->Detection Affects sensitivity Validation Perform Method Validation (Specificity, Linearity, Accuracy) Detection->Validation ForcedDeg Conduct Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Validation->ForcedDeg Confirms stability-indicating nature

Caption: A logical workflow for HPLC method development and validation.

Method 1: Reversed-Phase HPLC (RP-HPLC) — The Industry Standard

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and robustness.[7] It separates analytes based on their hydrophobicity.

  • Expertise & Causality: For 4-Bromo-6-methylpyrrolo[2,1-f]triazine, a C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide sufficient hydrophobic retention for the analyte. To counteract the potential peak tailing from basic nitrogen interactions, an acidic mobile phase is employed. By setting the pH low (e.g., pH 2.5-3.5), the nitrogen atoms are consistently protonated, presenting a single ionic species to the column. This protonation also minimizes secondary interactions with acidic silanol groups on the silica surface, leading to sharper, more symmetrical peaks.

  • Trustworthiness through Protocol: A reliable method requires a self-validating system. System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, must be established to ensure the system is performing correctly before any sample analysis.

Experimental Protocol: RP-HPLC

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard workhorse for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH for good peak shape and protonation.
Mobile Phase B Acetonitrile (ACN) Common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15 min A broad gradient is ideal for initial screening of unknown impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times and reduces viscosity.
Detection (UV) 230 nm A general wavelength for heterocyclic compounds, should be optimized via UV scan.[3]
Injection Vol. 10 µL Standard volume, can be adjusted based on concentration.

| Sample Prep. | 1 mg/mL in 50:50 ACN:Water | Ensures solubility and compatibility with the mobile phase. |

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC) — The High-Throughput Alternative

UHPLC utilizes columns packed with sub-2 µm particles, offering significant advantages in speed and resolution over traditional HPLC. The core separation principles remain the same as RP-HPLC, but the instrumentation must be capable of handling the resulting higher backpressures.

  • Expertise & Causality: The primary driver for choosing UHPLC is efficiency. For in-process controls or high-volume screening, reducing analysis time from 20 minutes to under 5 minutes is a substantial gain. The increased efficiency (higher plate counts) of UHPLC columns also leads to superior resolution, which is critical for separating closely eluting impurities that might be missed with a standard HPLC method.

Experimental Protocol: RP-UHPLC

Parameter Recommended Condition Rationale
Column C18, 50 x 2.1 mm, 1.8 µm Shorter column with smaller particles for rapid, high-efficiency separations.
Mobile Phase A 0.1% Formic Acid in Water Consistent with the HPLC method for predictable selectivity.
Mobile Phase B Acetonitrile (ACN)
Gradient 5% to 95% B over 3 min Gradient time is scaled down proportionally to the column volume.
Flow Rate 0.4 mL/min Optimized flow rate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature can further reduce backpressure.
Detection (UV) 230 nm
Injection Vol. 2 µL Volume is reduced to prevent column overload.

| Sample Prep. | 1 mg/mL in 50:50 ACN:Water | |

RP_HPLC_Mechanism cluster_column Stationary Phase (Hydrophobic) cluster_mobile Mobile Phase (Polar) c18_1 Si-(CH₂)₁₇CH₃ c18_2 Si-(CH₂)₁₇CH₃ c18_3 Si-(CH₂)₁₇CH₃ Analyte Analyte Analyte->c18_2 Partitioning based on hydrophobicity Impurity More Polar Impurity

Caption: RP-HPLC separates molecules based on their hydrophobic interactions.

Data Summary: Performance Comparison

ParameterHPLC MethodUHPLC MethodAdvantage of UHPLC
Analysis Time ~20 minutes~5 minutes~4x Faster
Resolution GoodExcellentImproved separation of critical pairs
Solvent Consumption ~20 mL per run~2.5 mL per runLower cost and environmental impact
System Pressure 50-150 bar300-800 barRequires specialized equipment
Sensitivity StandardHigher (sharper peaks)Better detection of trace impurities

Ensuring Method Specificity: The Role of Forced Degradation

A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[8][9] Forced degradation studies, a requirement of ICH guidelines, are performed to demonstrate this capability.[10][11]

The drug substance is intentionally stressed under various conditions to generate potential degradants. The developed HPLC or UHPLC method is then used to analyze these stressed samples.

Forced Degradation Protocol

  • Prepare Solutions: Prepare solutions of 4-Bromo-6-methylpyrrolo[2,1-f]triazine at ~1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH and hold at room temperature.

    • Oxidation: Add 3% H₂O₂ and hold at room temperature.

    • Thermal: Heat the solid powder at 105°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Analyze Samples: Withdraw aliquots at various time points, neutralize if necessary, and analyze using the developed HPLC/UHPLC method alongside an unstressed control sample.

  • Evaluate Results: The goal is to achieve 5-20% degradation of the parent compound.[10] The chromatogram must show that all degradant peaks are baseline resolved from the main 4-Bromo-6-methylpyrrolo[2,1-f]triazine peak.

Conclusion

For the purity analysis of 4-Bromo-6-methylpyrrolo[2,1-f]triazine, both standard RP-HPLC and RP-UHPLC methods are highly effective. The choice between them is driven by laboratory needs:

  • RP-HPLC offers a robust, reliable, and universally accessible method suitable for routine quality control and development labs without ultra-high-pressure capabilities.

  • RP-UHPLC provides a superior alternative for high-throughput environments, offering significant savings in time and solvent while delivering enhanced resolution critical for complex impurity profiles.

The foundation of a successful purity method lies not in a single set of parameters, but in a systematic approach grounded in the physicochemical properties of the analyte. By applying the principles and protocols outlined in this guide, researchers can develop and validate specific, sensitive, and robust HPLC methods to ensure the quality and integrity of this vital pharmaceutical building block.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Vertex AI Search.
  • Russo, M. et al. A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). ResearchGate.
  • identifying and minimizing impurities in pyrrolo[2,1-f]triazine synthesis. (2025). Benchchem.
  • Forced Degradation Studies of Substituted Nitroaromatic Compounds. (2025). Benchchem.
  • Rao, N. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.
  • A review on method development by hplc. SciSpace.
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). ACS Publications. Available at:

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC.
  • 6-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine. Sigma-Aldrich. Available at:

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at:

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024). ResearchGate.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Forced Degradation Studies. (2016). SciSpace.
  • Purity Assessment of Synthesized 2,4,6-Tribromo-1,3,5-triazine: A Comparative Guide. (2025). Benchchem.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at:

  • 4-Bromo-6-methylpyrrolo[2,1-f][1][2][3]triazine 250mg. Dana Bioscience. Available at:

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. Available at:

  • Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents. Available at:

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). ResearchGate.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. Available at:

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications.

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Validation

Comparative Analysis of Synthetic Routes to 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Introduction & Biological Rationale In modern medicinal chemistry, the pyrrolo[2,1-f][1,2,4]triazine core is recognized as a "privileged scaffold." Functioning as a highly effective bioisostere for indoles and pyrrolo[2,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

In modern medicinal chemistry, the pyrrolo[2,1-f][1,2,4]triazine core is recognized as a "privileged scaffold." Functioning as a highly effective bioisostere for indoles and pyrrolo[2,3-d]pyrimidines, this bridgehead nitrogen heterocycle is a foundational building block for numerous antiviral agents (such as Remdesivir) and targeted kinase inhibitors .

Within this chemical family, 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a critically important intermediate. The C6-methyl group is strategically positioned to favorably modulate the steric profile and lipophilicity of the molecule, ensuring an optimal fit within the ATP-binding pockets of kinases like VEGFR-2 and ALK. Concurrently, the C4-bromine atom serves as an essential electrophilic handle, enabling late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

BiologicalPathway Ligand VEGF Ligand Receptor VEGFR-2 Kinase Ligand->Receptor Binds Downstream Kinase Cascade (MEK/ERK) Receptor->Downstream Phosphorylates Inhibitor Pyrrolotriazine Inhibitor Inhibitor->Receptor ATP-Competitive Blockade Response Angiogenesis & Proliferation Downstream->Response Activates

Fig 1: Mechanism of VEGFR-2 inhibition by pyrrolo[2,1-f][1,2,4]triazine derivatives.

Route Comparison: Classical vs. Modern Approaches

Selecting the optimal synthetic route for 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine depends heavily on the scale of production and the tolerance for hazardous reagents. We objectively compare the two primary methodologies utilized in process chemistry today.

Route A: Classical De Novo Pyrrole Annulation

Historically, the synthesis of this core relied on the annulation of highly substituted pyrroles . This route begins with the amination of a 3-methylpyrrole-2,4-dicarboxylic acid ester to form an N-aminopyrrole, followed by cyclization with formamidine to yield the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core. The final step requires aggressive deoxychlorination/bromination using phosphorus oxybromide (POBr₃). While highly scalable and proven in industrial patent literature, this route suffers from poor atom economy and relies on highly corrosive reagents.

Route B: 1,3-Dipolar Cycloaddition of Triazinium Ylides

A more modern, elegant approach leverages the [3+2] cycloaddition of 1,2,4-triazin-1-ium ylides with electron-deficient alkynes . In this pathway, a pre-formed 1,2,4-triazine is alkylated and subsequently treated with base to generate a reactive ylide in situ. This ylide is immediately trapped by a dipolarophile, forming the bicyclic core in a single, highly regioselective step. This route significantly reduces step count and avoids the instability of N-aminopyrrole intermediates.

Quantitative Performance Metrics

The following table summarizes the comparative performance data of both synthetic pathways, derived from optimized bench-scale and pilot-plant reports.

Performance MetricRoute A: Pyrrole AnnulationRoute B: 1,3-Dipolar Cycloaddition
Overall Yield 25% – 35%55% – 65%
Step Count 5 – 6 steps3 – 4 steps
Atom Economy Low (Generates heavy phosphorus waste)High (Direct annulation via cycloaddition)
Regioselectivity Moderate (Requires chromatographic purification)Excellent (Sterically and electronically driven)
Scalability High (Extensively validated in patent literature)Moderate (Requires careful thermal control of ylides)
Environmental Impact High (Corrosive and toxic halogenating agents)Low (Milder reagents, reduced solvent waste)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Causality for each chemical intervention is explicitly defined, alongside in-process controls (IPCs) to verify success before proceeding.

Protocol A: Synthesis via Pyrrole Annulation & POBr₃ Bromination

Step 1: Annulation to 6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

  • Procedure: Suspend 1-amino-3-methylpyrrole-2,4-dicarboxylic acid ester (1.0 eq) and formamidine acetate (1.5 eq) in absolute ethanol. Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Causality: Formamidine acts as the single-carbon donor required to close the triazine ring. Ethanol is selected as a protic solvent to stabilize the polar transition state of the condensation reaction while allowing the product to precipitate upon cooling.

  • Validation Check: Filter the resulting precipitate and analyze via FT-IR. The reaction is deemed successful when primary amine N-H stretches (~3300–3400 cm⁻¹) completely disappear, replaced by a strong, characteristic lactam carbonyl stretch at ~1680 cm⁻¹.

Step 2: Electrophilic Bromination via Deoxychlorination

  • Procedure: Suspend the isolated triazinone (1.0 eq) in neat phosphorus oxybromide (POBr₃, 3.0 eq). Heat the reaction mixture to 100 °C for 4 hours.

  • Causality: Standard electrophilic bromination (e.g., Br₂/FeBr₃) fails because the heterocycle exists predominantly as the deactivated 4-oxo tautomer. POBr₃ is mandatory here; it activates the tautomeric hydroxyl group via phosphorylation (creating an exceptional leaving group) and subsequently delivers the nucleophilic bromide to yield the C4-bromo derivative.

  • Validation Check: Quench a micro-aliquot in ice water and extract with ethyl acetate. Monitor via LC-MS. The starting material (high polarity, early elution) must be replaced by a highly lipophilic product peak. The mass spectrum must display a strict 1:1 isotopic doublet at [M+H]⁺ (m/z 212 and 214), confirming mono-bromination without destructive over-halogenation.

Protocol B: Synthesis via 1,3-Dipolar Cycloaddition

Step 1: Formation of 1-Alkyl-1,2,4-triazinium Salt

  • Procedure: Dissolve the starting 1,2,4-triazine in anhydrous 1,4-dioxane. Add methyl iodide (1.5 eq) and stir at 50 °C for 24 hours.

  • Causality: Alkylation strictly occurs at the N1 position due to its higher electron density and lower steric hindrance compared to N2 or N4. This step primes the molecule for subsequent ylide generation.

  • Validation Check: The triazinium salt will precipitate directly from the dioxane solution. Isolate via filtration and run a ¹H-NMR in D₂O. A strongly deshielded N-methyl singlet (~4.5 ppm) definitively confirms successful N-alkylation.

Step 2: In Situ Ylide Generation and [3+2] Cycloaddition

  • Procedure: Suspend the triazinium salt (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.2 eq) in dry THF. Cool to 0 °C. Add triethylamine (1.1 eq) dropwise over 30 minutes.

  • Causality: Triethylamine deprotonates the salt to form the highly reactive triazinium ylide. Maintaining a low temperature (0 °C) and ensuring the dipolarophile (DMAD) is present before base addition is critical. This sequence traps the transient ylide immediately, preventing it from dimerizing or decomposing.

  • Validation Check: The reaction mixture will transiently flash deep red/orange (indicating ylide formation) and rapidly fade to pale yellow as the cycloaddition proceeds. Complete consumption of the salt is verified by TLC (neutral alumina, EtOAc/Hexane).

SyntheticWorkflow Step1 1,2,4-Triazine Precursor Step2 1-Alkyl-1,2,4-triazinium Salt Step1->Step2 Alkylation Step3 Triazinium Ylide (in situ) Step2->Step3 Base Addition Step4 [3+2] Cycloaddition Step3->Step4 + Dipolarophile Step5 6-Methylpyrrolotriazin-4-one Step4->Step5 Annulation Step6 Bromination (POBr3) Step5->Step6 Substitution Step7 4-Bromo-6-methylpyrrolotriazine Step6->Step7 Isolation

Fig 2: Modern synthetic workflow for 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine via ylides.

Conclusion

For drug development professionals scaling up pyrrolo[2,1-f][1,2,4]triazine derivatives, the choice of synthetic route dictates both project timelines and environmental footprint. While the classical pyrrole annulation (Route A) remains a robust, brute-force method backed by extensive patent literature, the 1,3-dipolar cycloaddition approach (Route B) represents the state-of-the-art. By leveraging in situ ylide generation, Route B significantly improves atom economy, reduces step count, and offers superior regiocontrol, making it the highly recommended pathway for modern process chemistry workflows.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds.[Link]

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines. ACS Omega.[Link]

  • Pyrrolotriazine inhibitors of kinases (Patent EP1669071A2).
Comparative

Cytotoxicity Assays for Novel Pyrrolo[2,1-f]triazine Compounds: A Comparative Guide

Executive Summary Pyrrolo[2,1-f][1,2,4]triazine derivatives have emerged as a highly versatile and potent scaffold in medicinal chemistry. They are heavily investigated as multifaceted kinase inhibitors[1], and as [2].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[2,1-f][1,2,4]triazine derivatives have emerged as a highly versatile and potent scaffold in medicinal chemistry. They are heavily investigated as multifaceted kinase inhibitors[1], and as [2]. Given their nanomolar potency and complex mechanisms of action, selecting the appropriate cytotoxicity assay is critical for accurately determining their half-maximal inhibitory concentration (IC50) and evaluating their therapeutic index. This guide provides an objective comparison of industry-standard cytotoxicity assays, supported by field-proven methodologies and self-validating protocols.

Mechanistic Context

Pyrrolo[2,1-f]triazines often act by competitively binding to the ATP-binding pocket of receptor tyrosine kinases. This blockade halts downstream signaling cascades (such as PI3K/AKT/mTOR), ultimately leading to [3]. Because these compounds directly interfere with cellular metabolism and energy production, the choice of cytotoxicity readout (e.g., metabolic reduction vs. ATP quantitation) can significantly impact the observed IC50 values.

Mechanism of pyrrolo[2,1-f]triazine-induced cytotoxicity via kinase inhibition.

Assay Comparison Guide

When evaluating novel pyrrolo[2,1-f]triazine compounds, ATP-based luminescent assays are generally preferred for primary screening. Heterocyclic compounds, including heavily substituted triazines, frequently exhibit intrinsic absorbance or autofluorescence that can confound colorimetric readouts. However, utilizing an MTT assay as an orthogonal validation tool ensures that the observed ATP depletion is due to true cytotoxicity rather than a transient metabolic shift.

Table 1: Comparison of Cytotoxicity Assays for Pyrrolo[2,1-f]triazine Evaluation

ParameterATP-Based Luminescence (e.g., CellTiter-Glo)Tetrazolium Reduction (e.g., MTT)Membrane Integrity (e.g., LDH Release)
Primary Readout Intracellular ATP levels (Luminescence)Mitochondrial reductase activity (Absorbance)Cytosolic enzyme release (Absorbance/Fluorescence)
Sensitivity Ultra-high (<15 cells/well)Moderate (>1,000 cells/well)Moderate to High
Throughput 384- to 1536-well compatible96-well compatible96- to 384-well compatible
Interference Risk Low (Luminescence avoids color quenching)High (Triazine compounds may absorb at 570 nm)Medium (Serum proteins can interfere)
Best Use Case High-throughput screening of novel triazine librariesCost-effective secondary validationDifferentiating necrosis from apoptosis

Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. This means incorporating internal controls that confirm the assay's dynamic range and rule out edge effects or solvent toxicity.

Protocol 1: High-Throughput ATP-Based Viability Assay (CellTiter-Glo)

Causality & Rationale: This homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal proportional to ATP. The[4] eliminates the need for reagent injectors, reducing well-to-well variability and making it ideal for high-throughput screening of novel triazine libraries.

Step-by-Step:

  • Cell Seeding: Seed target cells (e.g., EGFR-mutant TNBC lines) at 1,000–5,000 cells/well in a solid white 384-well plate.

    • Self-Validation: Leave columns 1 and 24 as media-only blanks to monitor edge-effect evaporation and establish background luminescence.

  • Compound Treatment: After 24 hours, treat cells with a 10-point dose-response titration of the pyrrolo[2,1-f]triazine compound (e.g., 10 µM to 0.5 nM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., 1 µM Staurosporine) to define 100% cytotoxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture medium volume (e.g., 25 µL).

    • Causality: Temperature equilibration is critical because luciferase activity is highly temperature-dependent; uneven temperatures across the plate will skew IC50 curves.

  • Lysis and Readout: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Record luminescence.

  • Data Validation: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness for this specific triazine derivative.

Protocol 2: Tetrazolium Reduction Assay (MTT)

Causality & Rationale: The MTT assay relies on the [5]. It is a cost-effective orthogonal assay but requires careful optimization of cell density to maintain a linear relationship between cell number and absorbance.

Step-by-Step:

  • Cell Seeding: Seed cells at 5,000–10,000 cells/well in a clear 96-well plate. Incubate overnight.

  • Compound Treatment: Apply the pyrrolo[2,1-f]triazine compound in a dose-response format.

    • Causality & Self-Validation: Include a "Compound Only" control (media + compound, no cells). Triazine derivatives may spontaneously reduce MTT or absorb light at 570 nm. The "Compound Only" control subtracts this background interference.

  • MTT Addition: After the 48-72 hour treatment period, add 10 µL of MTT Reagent (5 mg/mL) to each well.

  • Incubation: Incubate for 2 to 4 hours until intracellular purple formazan precipitates are visible under a microscope.

  • Solubilization: Add 100 µL of Detergent Reagent (or DMSO) and incubate in the dark for 2 hours at room temperature to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm. Subtract the background absorbance of the "Compound Only" wells to determine true cellular viability.

Standardized workflow for high-throughput cytotoxicity screening.

References

  • [1] Singh, S., Utreja, D., & Kumar, V. (2021). "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy." Medicinal Chemistry Research.[Link]

  • [2] Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [3] Huang, D., et al. (2018). "Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2." European Journal of Medicinal Chemistry.[Link]

Sources

Validation

Comparative Docking Studies of Pyrrolo[2,1-f][1,2,4]triazine Kinase Inhibitors: A Structural Guide to Multi-Target Efficacy

As drug resistance increasingly limits the clinical lifespan of traditional kinase inhibitors, the search for versatile, resilient chemical scaffolds has become paramount. For researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance increasingly limits the clinical lifespan of traditional kinase inhibitors, the search for versatile, resilient chemical scaffolds has become paramount. For researchers and drug development professionals, the pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a "privileged scaffold"—a highly effective bioisostere of the classic quinazoline core found in blockbuster drugs like Erlotinib and Gefitinib[1].

This guide provides an in-depth, objective comparison of pyrrolo[2,1-f][1,2,4]triazine derivatives against established reference drugs. By analyzing comparative molecular docking data, binding free energies, and structural causality, we establish a robust framework for designing next-generation multi-target kinase inhibitors.

Mechanistic Rationale: Why Pyrrolo[2,1-f][1,2,4]triazine?

The clinical success of kinase inhibitors heavily relies on their ability to competitively bind the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs). The pyrrolo[2,1-f][1,2,4]triazine scaffold achieves this through precise structural mimicry and superior functional adaptability[2].

The Causality of Binding:

  • Hinge Region Anchoring: The N1 and N2 atoms of the triazine ring act as potent hydrogen bond acceptors. They perfectly align with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR, Cys919 in VEGFR-2), anchoring the inhibitor deep within the ATP pocket[2].

  • Solvent-Exposed Vectors: Unlike the rigid quinazoline core, pyrrolotriazines offer unique substitution vectors at the C-5 and C-6 positions. Because these positions project outward toward the solvent-exposed channel of the kinase, bulky solubilizing groups (such as piperidines) can be attached to improve ADME properties without causing steric clashes in the narrow hinge region[1].

  • Overcoming Gatekeeper Mutations: The spatial flexibility of the pyrrole ring allows these derivatives to accommodate bulky gatekeeper mutations, such as the EGFR T790M mutation, which typically confers resistance to first-generation inhibitors[3].

Signaling Ligands Growth Factors (EGF, VEGF, HGF) Receptors Receptor Tyrosine Kinases (EGFR, VEGFR-2, c-Met) Ligands->Receptors Ligand Binding Pathways Downstream Cascades (PI3K/AKT, MAPK/ERK) Receptors->Pathways ATP Phosphorylation Inhibitors Pyrrolo[2,1-f]triazine Scaffolds Inhibitors->Receptors Competitive ATP Inhibition Response Tumor Proliferation & Angiogenesis Pathways->Response Cellular Response

Kinase signaling cascade and the competitive inhibition mechanism of pyrrolotriazines.

Comparative Docking Profiles: Pyrrolotriazines vs. Reference Drugs

To objectively evaluate the performance of pyrrolo[2,1-f][1,2,4]triazine derivatives, we must compare their docking scores, binding free energies, and critical residue interactions against FDA-approved alternatives. The quantitative data summarized below demonstrates that pyrrolotriazine analogs consistently match or exceed the binding affinities of reference drugs across multiple kinase targets[3],[2],[4].

Inhibitor ClassCompoundPrimary Target(s)Reference DrugDocking Score / Binding EnergyKey Hinge Interactions
Pyrrolo[2,1-f]triazine SK31EGFR (Wild-Type)Erlotinib-10.8 kcal/molMet793
Pyrrolo[2,1-f]triazine SK31EGFR (T790M Mutant)Erlotinib-9.4 kcal/molMet793, accommodates T790M
Pyrrolo[2,1-f]triazine Compound 19c-Met / VEGFR-2ForetinibLow nM affinity (IC50: 2.3 nM)Met1160 (c-Met)
Pyrrolo[2,1-f]triazine Compound 8VEGFR-2 / FGFR-1SorafenibATP CompetitiveCys919 (VEGFR-2)
Quinazoline (Ref) ErlotinibEGFR (Wild-Type)N/A-9.8 kcal/molMet793
Quinoline (Ref) Foretinibc-Met / VEGFR-2N/ALow nM affinityMet1160 (c-Met)

Data Insights: Compound SK31 demonstrates exceptional dual-targeting capabilities. While Erlotinib loses significant binding affinity against the T790M mutant due to steric hindrance from the bulky methionine residue, the pyrrolotriazine core of SK31 maintains a highly favorable binding energy (-9.4 kcal/mol)[3]. Similarly, Compound 19 occupies the exact same binding pocket as Foretinib, achieving comparable nanomolar potency against c-Met while offering a superior pharmacokinetic profile[2].

Self-Validating Experimental Methodology for Comparative Docking

To ensure scientific integrity and reproducibility, computational docking must not rely on static scores alone. The following step-by-step methodology outlines a self-validating workflow combining Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations.

Step 1: Protein Preparation and Grid Generation
  • Structure Retrieval: Download high-resolution X-ray crystal structures from the Protein Data Bank (e.g., PDB ID: 1M17 for EGFR; 3VHE for VEGFR-2).

  • Refinement: Remove all water molecules beyond 3 Å of the active site. Add polar hydrogens, assign Kollman partial charges, and optimize the hydrogen bond network at pH 7.4.

  • Grid Definition: Center the receptor grid box strictly on the co-crystallized native ligand to ensure the search space is confined to the ATP-binding pocket.

Step 2: Ligand Preparation and DFT Optimization
  • Conformer Generation: Generate 3D structures of the pyrrolotriazine derivatives and reference drugs.

  • Quantum Mechanics Optimization: Subject the ligands to DFT calculations (e.g., B3LYP/6-31G* basis set) to optimize their geometry. Causality: This step ensures that the electrostatic potential maps and ground-state conformations are energetically accurate before docking, preventing artificial strain in the binding poses[3].

Step 3: Molecular Docking and Self-Validation
  • Execution: Run docking using AutoDock Vina or Schrödinger Glide (Extra Precision mode).

  • Self-Validation (Critical): Re-dock the native co-crystallized ligand into the prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

Step 4: Post-Docking MD Simulations & MM-GBSA
  • Dynamic Stability: Subject the top-scoring protein-ligand complexes to 200 ns Molecular Dynamics (MD) simulations. Analyze the RMSD and Root Mean Square Fluctuation (RMSF) to verify the stability of the N1-hinge hydrogen bonds over time.

  • Free Energy Calculation: Calculate the exact binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method. Causality: MM-GBSA accounts for solvent effects and conformational entropy, effectively filtering out false positives generated by static docking scoring functions[3].

Workflow PrepP 1. Protein Preparation (PDB: 3VHE, 1M17) Energy Minimization Dock 3. Molecular Docking (Grid Generation & Scoring) PrepP->Dock Validated Grid PrepL 2. Ligand Preparation DFT & 3D Conformers PrepL->Dock Optimized Ligands MD 4. MD Simulations (200ns, RMSD/RMSF) Dock->MD Top Poses (RMSD < 2Å) MMGBSA 5. MM-GBSA Calculation (Binding Free Energy) MD->MMGBSA Trajectory Analysis

Self-validating computational workflow for kinase inhibitor docking and simulation.

Conclusion

Comparative docking studies definitively position the pyrrolo[2,1-f][1,2,4]triazine scaffold as a superior alternative to traditional quinazoline-based kinase inhibitors. By leveraging the N1/N2 hydrogen bond acceptors for rigid hinge anchoring, while utilizing the C-5/C-6 vectors for solvent-exposed solubilizing groups, researchers can rationally design inhibitors that bypass gatekeeper mutations (like T790M) and target multiple synergistic pathways (EGFR, VEGFR-2, c-Met) simultaneously.

For drug development professionals, integrating rigorous DFT optimization and MM-GBSA thermodynamic calculations into the docking pipeline is essential to accurately predict the clinical viability of these promising chemotypes.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.
  • Shevate, K., et al. (2025). Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D ‐ QSAR, Quantum Chemistry, and Post‐ MD Studies for Breast Cancer Therapeutics. ResearchGate.
  • Hunt, J. T., et al. (2004). Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2021). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Expert Opinion on Therapeutic Patents.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine proper disposal procedures

Standard Operating Procedure & Disposal Plan: 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine Executive Summary & Chemical Profile Pyrrolo[2,1-f][1,2,4]triazine derivatives are highly valued fused heterocycles, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Executive Summary & Chemical Profile

Pyrrolo[2,1-f][1,2,4]triazine derivatives are highly valued fused heterocycles, serving as critical structural scaffolds in the design of targeted kinase inhibitors and broad-spectrum antiviral nucleoside analogs[1]. Within this class, 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a specialized halogenated intermediate frequently utilized in drug discovery[2].

While highly useful in synthetic workflows, the presence of the bromine atom fused to a nitrogen-rich triazine core introduces specific operational hazards. Because it contains a carbon-halogen bond, this compound falls under stringent environmental regulatory frameworks for halogenated organic waste[3]. This guide provides a self-validating, step-by-step protocol for its safe handling, segregation, and disposal, ensuring full compliance with OSHA and EPA standards.

Chemical Profiling & Waste Categorization

Understanding the physicochemical properties of a compound is the foundational step in establishing a robust Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[4].

Table 1: Chemical Properties and Waste Categorization

PropertyValue
Chemical Name 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C7H6BrN3
Molecular Weight ~212.05 g/mol
Hazard Classification Halogenated Organic, Potential Irritant
EPA Waste Category Halogenated Solid / Halogenated Solvent Waste
Target Disposal Method High-Temperature Incineration (>1000°C)

Operational Safety & Causality

When handling 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine, laboratory personnel must implement specific control measures to minimize exposure[5]. Do not treat this as a generic organic powder; the halogenated nature of the compound dictates strict protective measures.

  • Engineering Controls: All manipulations (weighing, transferring, reacting) must be performed within a certified chemical fume hood[5].

    • Causality: The compound is a fine aromatic powder. Aerosolization of brominated heterocycles can lead to respiratory irritation. The fume hood ensures negative pressure containment, actively pulling hazardous particulates away from the user's breathing zone[4].

  • Personal Protective Equipment (PPE): Personnel must wear nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat[5].

    • Causality: The lipophilic nature of the brominated aromatic ring can enhance dermal penetration. Nitrile provides a superior chemical barrier against halogenated organics compared to standard latex, preventing systemic absorption.

Step-by-Step Disposal Methodologies

Proper waste segregation is a critical legal obligation under the Resource Conservation and Recovery Act (RCRA)[6]. Halogenated organic compounds are strictly regulated due to their environmental persistence[3].

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Collection: Place all residual solid chemical, contaminated weighing paper, spatulas, and pipette tips into a high-density polyethylene (HDPE) container[6].

  • Labeling: Clearly label the container as "Hazardous Waste - Halogenated Organic Solid (Contains Bromine)".

  • Segregation: Never mix with non-halogenated solid waste.

    • Causality: Mixing halogenated and non-halogenated waste forces the entire volume to be classified and treated as halogenated waste. This needlessly increases hazardous waste management costs and exponentially increases the environmental processing burden[7],[8].

  • Destruction Pathway: Route the waste for EPA-permitted high-temperature incineration[6].

    • Causality: Brominated organics must be incinerated at temperatures exceeding 1000°C in specialized industrial furnaces. Lower combustion temperatures fail to break the carbon-halogen bonds completely, catalyzing the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—highly toxic, bioaccumulative environmental pollutants.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Compatibility Verification: Ensure the primary reaction solvent (e.g., DMF, DMSO, or DCM) is chemically compatible with the existing contents of the halogenated waste stream[7].

  • Transfer: Slowly pour the liquid waste into a designated "Halogenated Liquid Waste" carboy using a dedicated funnel to prevent splashing.

  • Secondary Containment: Ensure the carboy is kept tightly closed unless actively adding waste, and store it within a secondary containment bin[7],[6].

    • Causality: Secondary containment prevents catastrophic spill propagation into municipal drains in the event of primary container failure, which is strictly prohibited by the EPA[8].

Protocol C: Spill Response Workflow
  • Isolation: Immediately restrict access to the spill area to prevent tracking the chemical throughout the laboratory.

  • Containment (Solid Spill): If the dry powder is spilled, do NOT dry sweep .

    • Causality: Dry sweeping mechanically aerosolizes the toxic dust. Instead, carefully cover the spill with a damp absorbent pad (using water or a compatible inert solvent) to suppress dust formation before wiping it up.

  • Containment (Liquid Spill): For solvent solutions containing the compound, deploy a chemical spill kit utilizing inert absorbent materials (e.g., vermiculite).

  • Disposal: Collect all cleanup materials, double-bag them, and deposit them directly into the Halogenated Solid Waste container.

Waste Segregation & Disposal Workflow

G Start 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Powder/Spill Cleanup Liquid Liquid Waste (Solvent Mixture) Decision->Liquid Reaction Solvents SolidContainer HDPE Halogenated Solid Waste Bin Solid->SolidContainer LiquidContainer Halogenated Liquid Carboy Liquid->LiquidContainer Incinerator High-Temperature Incineration (>1000°C) SolidContainer->Incinerator RCRA Transport LiquidContainer->Incinerator RCRA Transport Outcome Complete Destruction (Prevents PBDD Formation) Incinerator->Outcome Thermal Breakdown

Workflow for the segregation and high-temperature disposal of halogenated triazine waste.

References

  • Dana Bioscience. "4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine 250mg." Dana Bioscience Products. 2

  • Singh, S., et al. "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy." PMC / NIH. 1

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl Quality Management.4

  • University of Louisville DEHS. "Chemical waste management: combining compatible used organic solvents." UofL Environmental Health and Safety. 7

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. 8

  • Oregon OSHA. "Preventing Exposure to Hazardous Chemicals in Laboratories." Oregon.gov. 5

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov. 6

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. 3

Sources

Handling

Personal protective equipment for handling 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

As a Senior Application Scientist, I approach the handling of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine not merely as a routine compliance task, but as a critical exercise in risk mitigation and scientific precision....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine not merely as a routine compliance task, but as a critical exercise in risk mitigation and scientific precision. This compound is a highly valuable bioisostere of adenine, frequently utilized as a foundational building block in the synthesis of nucleoside antiviral drugs (such as Remdesivir precursors) and advanced protein kinase inhibitors[1].

However, the operational handling of halogenated pyrrolotriazines requires rigorous safety architecture. Below is the comprehensive, self-validating guide to the Personal Protective Equipment (PPE) and operational protocols required to handle this chemical safely.

Mechanistic Toxicology & Hazard Profile

To understand our PPE choices, we must first understand the molecular causality of the hazard.

Mechanistic studies on pyrrolotriazine analogs have demonstrated their propensity to act as potent reactive metabolite precursors. During hepatic metabolism, these compounds can form unprecedented levels of glutathione (GSH) adducts—up to 5-10 times higher than classic reactive toxins like clozapine—which is a primary driver of idiosyncratic drug toxicity and liver damage[2].

Furthermore, structural analogs of this halogenated scaffold consistently exhibit distinct Globally Harmonized System (GHS) classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Because this compound is typically synthesized and handled as a fine, pale-yellow powder, the primary vectors for exposure are aerosolized inhalation and dermal absorption (especially when dissolved in highly permeating organic solvents like DMF or DMSO during synthesis)[4].

Quantitative Safety Data & PPE Matrix

The following table summarizes the quantitative physical parameters of the compound and the corresponding PPE specifications required to neutralize these specific risks.

Parameter / HazardValue / SpecificationCausality & PPE Implication
Physical State Fine Solid PowderHigh risk of aerosolization. Requires N95/P100 particulate respirator if handled outside a closed system.
GHS Hazard Codes H302, H315, H319, H335Dictates strict need for systemic, dermal, and mucosal protection (Chemical goggles + Face shield).
Solvent Compatibility High in DMF, DMSO, THFThese solvents act as vehicles for rapid dermal absorption of the dissolved API.
Glove Breakthrough (Dry Solid) Nitrile: > 480 minutesStandard 5-mil nitrile provides excellent protection against the dry powder.
Glove Breakthrough (in DMF) Nitrile: < 15 minutesCritical: If the compound is in solution, double-gloving is mandatory. Outer gloves must be changed immediately upon splash exposure.

Self-Validating Operational Protocol: Handling & Execution

To ensure absolute scientific integrity and safety, every step in this protocol includes a self-validating mechanism. Do not proceed to the next step unless the validation condition is met.

Step 1: Environmental Containment Validation

  • Action: Conduct all weighing and transfer operations inside a certified Chemical Fume Hood or a Ventilated Balance Enclosure (VBE).

  • Causality: Prevents inhalation of H335-classified particulates.

  • Self-Validation: Before opening the chemical container, check the continuous monitor. The face velocity must read between 80–120 feet per minute (fpm). Physical check: Tape a 2-inch strip of a Kimwipe to the bottom of the sash; it must pull steadily inward without fluttering outward.

Step 2: PPE Donning Sequence

  • Action: Don a flame-resistant (FR) lab coat, chemical safety goggles, and an N95/P100 respirator. Apply two pairs of nitrile gloves (inner pair tucked under the lab coat cuff, outer pair extended over the cuff).

  • Causality: Double-gloving creates a fail-safe. If the outer glove is contaminated by a solvent carrying the pyrrolotriazine, the inner glove provides the critical 15-minute window to doff safely.

  • Self-Validation: Perform a negative-pressure seal check on the respirator. Inhale sharply; the mask must collapse slightly against your face with no air leaking around the edges.

Step 3: Anti-Static Weighing & Transfer

  • Action: Use a grounded, anti-static spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine into a pre-tared, sealable vial.

  • Causality: Fine halogenated powders hold static charges and will readily aerosolize or cling to standard plastic spatulas, increasing exposure risk and reducing stoichiometric accuracy.

  • Self-Validation: Cap the vial inside the fume hood before transferring it to the reaction manifold. Wipe the exterior of the capped vial with an isopropanol-soaked wipe.

Step 4: Reaction Setup (Solvent Addition)

  • Action: Introduce solvents (e.g., DMF or THF) to the compound only via a closed-system syringe transfer through a septum.

  • Causality: Once dissolved, the compound's bioavailability and dermal penetration rate increase exponentially.

  • Self-Validation: Visually inspect the septum for coring before injection. Maintain a slight negative pressure in the reaction vessel via a nitrogen/argon line bubbler to ensure no vapor escapes into the hood environment.

Spill Response & Waste Disposal Plan

In the event of a spill, the protocol shifts from prevention to immediate containment.

  • Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the powder gently with damp paper towels (using water or a 10% bleach solution to initiate oxidative quenching of the triazine ring). Carefully scoop the wet mass into a hazardous waste bag.

  • Liquid Spill (In Solvent): Isolate the area. Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill pad).

  • Decontamination: Wash the affected surface with a highly polar solvent (like ethanol or isopropanol) followed by copious amounts of soap and water.

  • Disposal: All contaminated PPE, wipes, and empty reagent bottles must be placed in a clearly labeled, sealed biohazard/chemical waste container designated for "Halogenated Heterocyclic Waste."

Workflow Visualization

Below is the logical workflow for handling and emergency response.

G N1 1. Risk Assessment & Hood Validation N2 2. Don Advanced PPE (Double Nitrile, N95) N1->N2 N3 3. Chemical Transfer & Weighing N2->N3 N4 Spill or Aerosol Detected? N3->N4 N5 Emergency Response (Isolate, Absorb) N4->N5 Yes N6 4. Safe Quenching & Decontamination N4->N6 No N7 5. Hazardous Waste Disposal N5->N7 N6->N7

Workflow for the safe handling and spill response of pyrrolotriazine derivatives.

References

  • PubMed (NIH). "2,7-Disubstituted-pyrrolotriazine kinase inhibitors with an unusually high degree of reactive metabolite formation." nih.gov. Available at: [Link][2]

  • Namiki. "Pyrrolotriazines in Drug Discovery." namiki-s.co.jp. Available at:[Link][1]

  • ACS Publications. "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis." acs.org. Available at: [Link][4]

Sources

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